Gnetifolin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
140671-07-4 |
|---|---|
Molecular Formula |
C21H24O9 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O9/c1-28-16-8-11(2-3-12-6-13(23)9-14(24)7-12)4-5-15(16)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
CVPYYBCSHSCXJQ-DXKBKAGUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gnetifolin E: A Technical Guide to Its Natural Sources, Isolation, and Putative Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin E is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation from plant materials, and an exploration of its likely biological signaling pathways based on the activities of related stilbenoid compounds.
Natural Sources of this compound
This compound has been identified as a constituent of various plant species belonging to the genus Gnetum. While the presence of this compound is confirmed, specific quantitative data on its concentration in these natural sources is limited in the available scientific literature. The primary plant species identified as natural sources of this compound are:
-
Gnetum parvifolium : The lianas (stems) of this plant are a known source of a variety of stilbenoids, including this compound.
-
Gnetum montanum : The lianas of this species have also been reported to contain this compound among other stilbene derivatives.
-
Gnetum ula : This species is another documented source of this compound.
Quantitative Data on Stilbenoids in Gnetum Species
Direct quantitative data for this compound is scarce. However, to provide a contextual framework, the following table summarizes available data on the total phenolic and flavonoid content, as well as the yield of other stilbenoids from various Gnetum species. This information can offer an approximation of the potential yield of stilbenoid compounds from these plants.
| Plant Species | Plant Part | Compound/Class | Method | Yield/Concentration | Reference |
| Gnetum microcarpum | Lianas (acetone extract) | Malaysianol F (a stilbene trimer) | Radial Chromatography | 6.2 mg from 1.29 g subfraction | [1] |
| Gnetum microcarpum | Lianas (acetone extract) | Gnetol | Radial Chromatography | - | [2] |
| Gnetum microcarpum | Lianas (acetone extract) | Gnetucleistol C | Radial Chromatography | - | [2] |
| Gnetum microcarpum | Lianas (acetone extract) | Gnetucleistol D | Radial Chromatography | - | [2] |
| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Gnetin L | Column Chromatography & HPLC | 0.19 g from 23.0 g extract | [3] |
| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Gnetin C | Column Chromatography & HPLC | 1.15 g from 23.0 g extract | [3] |
| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Gnemonoside A | Column Chromatography & HPLC | - | [4] |
| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Resveratrol | Column Chromatography & HPLC | 62 mg from 23.0 g extract | [3] |
Experimental Protocols: Isolation of Stilbenoids from Gnetum Species
1. Plant Material Collection and Preparation:
-
Collect the desired plant parts (e.g., lianas of Gnetum parvifolium or Gnetum montanum).
-
Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent. Acetone and ethanol are commonly used for the extraction of stilbenoids.[2][4]
-
Perform the extraction at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Repeat the extraction process multiple times (typically 3 times) with fresh solvent to ensure maximum recovery of the target compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is water and ethyl acetate.
-
Alternatively, Vacuum Liquid Chromatography (VLC) can be employed for a more efficient fractionation.[1] The crude extract is adsorbed onto a solid support (e.g., silica gel) and eluted with a gradient of solvents with increasing polarity.
4. Chromatographic Purification:
-
Column Chromatography: The fractions obtained from the previous step are further purified using column chromatography. Silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used as the mobile phase.[2][4]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds. Methanol is a typical solvent for this step.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the final step to isolate pure this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.[3]
5. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.
-
Mandatory Visualizations
Caption: Generalized workflow for the isolation of this compound.
Putative Signaling Pathways of this compound
Direct experimental evidence for the signaling pathways modulated by this compound is not yet available. However, based on the well-documented activities of other stilbenoids like resveratrol, it is highly probable that this compound exerts its biological effects, particularly its anti-inflammatory properties, through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5][6]
1. Putative Modulation of the NF-κB Signaling Pathway:
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Stilbenoids are known to inhibit this pathway at multiple points.
Caption: Putative inhibition of the NF-κB pathway by this compound.
2. Putative Modulation of the MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. Stilbenoids have been shown to modulate the activity of different kinases within this pathway.
Caption: Putative modulation of the MAPK pathway by this compound.
Conclusion
This compound is a promising stilbenoid found in several species of the Gnetum genus. While quantitative data on its natural abundance is limited, this guide provides a framework for its isolation and purification. Based on the known bioactivities of related stilbenoids, this compound is likely to exert anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to quantify the levels of this compound in its natural sources, optimize its isolation, and elucidate its precise molecular mechanisms of action to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Gnetifolin E and Other Resveratrol Oligomers for Researchers and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring stilbenoid found in various plants, has garnered significant attention for its diverse pharmacological activities. Beyond the monomer, a vast family of resveratrol oligomers, formed by the oxidative coupling of two or more resveratrol units, exhibits a broad spectrum of enhanced and novel biological effects. These complex polyphenolic compounds represent a promising frontier in the development of new therapeutic agents for a range of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and cardiovascular ailments. This technical guide provides a comprehensive overview of Gnetifolin E and other key resveratrol oligomers, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
I. Quantitative Biological Activity of Resveratrol Oligomers
The biological efficacy of this compound and other resveratrol oligomers has been quantified across a variety of assays. The following tables summarize key inhibitory concentration (IC50) values, providing a comparative view of their potency in different biological contexts.
Table 1: Anticancer and Cytotoxic Activities (IC50 Values in µM)
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Gnetin C | HL60 (Human leukemia) | Cytotoxicity | 13 | [1] |
| Vaticanol C | SW480 (Colon cancer) | Cytotoxicity | < 5 | |
| Vaticanol C | DLD-1 (Colon cancer) | Cytotoxicity | < 5 | |
| Vaticanol C | COLO201 (Colon cancer) | Cytotoxicity | < 5 | |
| Vaticanol C | HL60 (Human leukemia) | Cytotoxicity | < 5 | |
| ε-Viniferin | Hep G2 (Liver cancer) | Antiproliferative | Not specified, but active | [2] |
| Resveratrol | Colon cancer cell lines | Antiproliferative | Not specified, but active | [2] |
| Atorvastatin | A375.2S (Melanoma) | Cytotoxicity | 0.02 | [3] |
| Levofloxacin | K562 (Leukemia) | Cytotoxicity | 10.4 | [3] |
| Ciprofloxacin | K562 (Leukemia) | Cytotoxicity | 19.5 | [3] |
| Gemifloxacin | K562 (Leukemia) | Cytotoxicity | 34.9 | [3] |
| Lansoprazole | K562 (Leukemia) | Cytotoxicity | 36.3 | [3] |
| Bet-TZ1 | A375 (Melanoma) | Cytotoxicity | 22.41 - 46.92 | [4] |
| Bet-TZ3 | A375 (Melanoma) | Cytotoxicity | 34.34 | [4] |
| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | Cancer cell lines | Cytotoxicity | Significant | [5] |
| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline 3b | Cancer cell lines | Cytotoxicity | Significant | [5] |
| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline 4e | MCF-7 (Breast cancer) | Cytotoxicity | 62 | [5] |
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound/Extract | Assay | IC50 | Reference |
| Stilbene oligopolymer | TNFα production inhibition | 4.6 x 10⁻⁶ mol·L⁻¹ | [6] |
| Isorhapotigenin | TNFα production inhibition | 9.3 x 10⁻⁵ mol·L⁻¹ | [6] |
| Compound 45 (from marine fungus) | NO production inhibition in RAW264.7 cells | 8.79 ± 1.22 µM | [7] |
| Compound 44 (from marine fungus) | NO production inhibition in RAW264.7 cells | 26.60 ± 1.15 µM | [7] |
| Compound 41 (from marine fungus) | NO production inhibition in RAW264.7 cells | 4.59 µM | [7] |
| Compound 61 (from marine fungus) | NO production inhibition in RAW264.7 cells | 7.18 ± 0.93 µM | [7] |
| Pyrazolo[1,5-a]quinazoline derivatives | NF-κB inhibition | 4.8 - 30.1 µM | [8] |
Table 3: Antidiabetic Activity (α-Glucosidase Inhibition)
| Compound | IC50 (µM) | Reference |
| Resveratrol Oligomer 1 | 12.56 ± 1.00 | [9] |
| Resveratrol Oligomer 2 | 23.98 ± 1.11 | [9] |
| Resveratrol Oligomer 3 | 7.17 ± 1.10 | [9] |
| Resveratrol Oligomer 4 | 31.74 ± 0.42 | [9] |
| Resveratrol Oligomer 5 | 16.95 ± 0.39 | [9] |
II. Key Signaling Pathways Modulated by Resveratrol Oligomers
Resveratrol and its oligomers exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics.
A. Anticancer Signaling Pathways
Resveratrol oligomers have been shown to interfere with cancer cell proliferation, survival, and metastasis by targeting key signaling cascades.
B. Anti-inflammatory Signaling Pathways
Chronic inflammation is a key driver of many diseases. Resveratrol oligomers can suppress inflammatory responses by inhibiting pro-inflammatory signaling pathways.
C. Neuroprotective Signaling Pathways
The neuroprotective effects of resveratrol and its oligomers are attributed to their ability to activate pro-survival pathways and inhibit pathways that lead to neuronal cell death.
III. Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and other resveratrol oligomers.
A. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
1. Materials:
-
MTT solution: 5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
96-well microtiter plates.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium.
-
Microplate reader.
2. Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. α-Glucosidase Inhibition Assay
This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13][14]
1. Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Test compound (e.g., resveratrol oligomer) dissolved in a suitable solvent.
-
Acarbose as a positive control.
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction.
-
96-well microtiter plate.
-
Microplate reader.
2. Procedure:
-
Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Ac - As) / Ac] x 100 where Ac is the absorbance of the control (enzyme + substrate without inhibitor) and As is the absorbance of the sample (enzyme + substrate + inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
C. Cyclooxygenase (COX) Activity Assay
This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[2][9][10][15][16]
1. Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid as the substrate.
-
A colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a specific fluorometric probe).
-
Heme as a cofactor.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Test compound (e.g., this compound).
-
Selective COX-1 and COX-2 inhibitors as controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
96-well plate.
-
Microplate reader (spectrophotometer or fluorometer).
2. General Procedure (Fluorometric Assay):
-
Prepare a reaction mixture containing the assay buffer, probe, and cofactor.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells.
-
For total activity, a vehicle control is used. To differentiate between COX-1 and COX-2 inhibition, parallel wells can be set up with a known selective inhibitor.
-
Initiate the reaction by adding arachidonic acid to all wells simultaneously.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time.
3. Data Analysis:
-
The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
IV. Conclusion
This compound and the broader class of resveratrol oligomers represent a rich and largely untapped source of potential therapeutic agents. Their diverse and potent biological activities, coupled with their complex mechanisms of action, make them a compelling area for further research and drug development. This technical guide provides a foundational resource for scientists in this field, offering a summary of quantitative data, insights into key signaling pathways, and detailed experimental protocols to facilitate further investigation into these remarkable natural compounds. As research progresses, a deeper understanding of the structure-activity relationships and the in vivo efficacy and safety of these oligomers will be crucial for translating their therapeutic promise into clinical applications.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. abcam.com [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. Resveratrol and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Resveratrol on the Cardiovascular System from Molecular Mechanisms to Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Resveratrol in Patients with Cardiovascular Disease and Heart Failure: A Narrative Review [mdpi.com]
- 14. Resveratrol Modulates Transforming Growth Factor-Beta (TGF-β) Signaling Pathway for Disease Therapy: A New Insight into Its Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioscience.co.uk [bioscience.co.uk]
The Biological Significance of Stilbenoids in Gnetum Species: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The genus Gnetum, comprising a unique group of gymnosperms found in tropical regions, has long been a subject of ethnobotanical and phytochemical interest. Traditionally, various parts of Gnetum plants have been consumed as food and utilized in folk medicine to treat a range of ailments, including arthritis, bronchitis, and asthma.[1] Modern scientific investigation has unveiled that the therapeutic potential of Gnetum species can be largely attributed to their rich content of stilbenoids, a class of phenolic compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of stilbenoids in Gnetum species, with a focus on their biosynthesis, diversity, and pharmacological activities, tailored for researchers, scientists, and drug development professionals.
Biosynthesis of Stilbenoids in Gnetum
The biosynthesis of stilbenoids in Gnetum species follows the general phenylpropanoid pathway, commencing with the amino acid phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA. This intermediate serves as a crucial branching point for the biosynthesis of various flavonoids and stilbenoids.
The key enzyme responsible for the formation of the characteristic stilbene backbone is stilbene synthase (STS). STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol, the foundational monomer for a vast array of stilbenoid derivatives.[2][3] The structural diversity of stilbenoids in Gnetum arises from subsequent oligomerization of resveratrol units, as well as modifications such as hydroxylation, methylation, and glycosylation.[3]
Diversity of Stilbenoids in Gnetum Species
Phytochemical investigations of various Gnetum species have led to the isolation and characterization of a remarkable diversity of stilbenoids, ranging from simple monomers to complex oligomers. These compounds are the primary contributors to the plants' bioactivities.
Key Stilbenoids Isolated from Gnetum Species:
-
Monomers: Resveratrol is the fundamental building block.
-
Dimers: Gnetin C is a prominent resveratrol dimer found in several Gnetum species.
-
Oligomers: Higher oligomers of resveratrol have also been identified.
-
Glucosides: Gnemonosides are glucosylated forms of stilbenoids, with gnemonosides A, C, and D being frequently reported.
The specific profile and concentration of these stilbenoids can vary between different Gnetum species and even between different parts of the same plant.
Biological Activities of Gnetum Stilbenoids
Stilbenoids from Gnetum species exhibit a wide spectrum of biological activities with significant potential for therapeutic applications. These activities are summarized below, with quantitative data presented in the subsequent tables.
Anti-inflammatory Activity
Gnetum stilbenoids have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, gnetol has been shown to inhibit the production of prostaglandin E2 (PGE2), a key player in the inflammatory cascade, with an IC50 value of 1.84 μM.[2] Other stilbenoids from Gnetum have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), another critical pro-inflammatory cytokine.
Antioxidant Activity
Many stilbenoids from Gnetum are powerful antioxidants. Their ability to scavenge free radicals has been demonstrated in various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This antioxidant capacity is believed to underlie many of their other biological effects, including their anticancer and cardioprotective properties.
Anticancer and Cytotoxic Activity
Extracts from Gnetum species and isolated stilbenoids have shown significant cytotoxic effects against various cancer cell lines. For example, an extract from Gnetum montanum exhibited significant proliferation inhibition on colon cancer cells (SW480) with an IC50 value of 50.77 μg/mL. The anticancer mechanisms of these compounds are often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Antidiabetic and Enzyme Inhibitory Activity
Certain stilbenoids from Gnetum gnemon have been found to inhibit enzymes involved in carbohydrate and lipid metabolism. Gnetin C, gnemonoside C, and gnemonoside D have been reported to inhibit α-amylase, an enzyme responsible for the breakdown of starch.[4] Additionally, some stilbenoids inhibit pancreatic lipase, which is involved in the digestion of dietary fats.[4] These findings suggest a potential role for Gnetum stilbenoids in the management of diabetes and obesity.
Antimicrobial Activity
Several stilbenoids isolated from Gnetum gnemon have demonstrated moderate antimicrobial activity against a range of foodborne microorganisms and enterobacteria, with the exception of gnemonoside A.[4] This suggests their potential application as natural food preservatives or as leads for the development of new antimicrobial agents.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of various stilbenoids and extracts from Gnetum species.
Table 1: Anti-inflammatory Activity of Gnetum Stilbenoids
| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference(s) |
| Gnetol | PGE2 Inhibition | - | 1.84 μM | [2] |
| Indomethacin (Standard) | PGE2 Inhibition | - | 1.29 μM | [2] |
| Gnetum montanum Extract | TNF-α Inhibition | - | - | - |
Table 2: Anticancer/Cytotoxic Activity of Gnetum Stilbenoids and Extracts
| Compound/Extract | Cell Line | IC50 Value | Reference(s) |
| Gnetum montanum Extract | SW480 (Colon Cancer) | 50.77 μg/mL | - |
Table 3: Enzyme Inhibitory Activity of Gnetum Stilbenoids
| Compound | Enzyme | Activity | Reference(s) |
| Gnetin C | α-Amylase | Inhibitory | [4] |
| Gnemonoside C | α-Amylase | Inhibitory | [4] |
| Gnemonoside D | α-Amylase | Inhibitory | [4] |
| Gnetin C | Pancreatic Lipase | Inhibitory | [4] |
| Gnemonoside C | Pancreatic Lipase | Inhibitory | [4] |
| Gnemonoside D | Pancreatic Lipase | Inhibitory | [4] |
Table 4: Antioxidant and Antimicrobial Activities of Gnetum Stilbenoids
| Compound | Activity | Details | Reference(s) |
| Gnetin L, Gnetin C, Gnemonosides A, C, D, Resveratrol | DPPH Radical Scavenging | Similar to ascorbic acid and dl-α-tocopherol | [4] |
| Gnetin L, Gnetin C, Gnemonosides C, D, Resveratrol | Antimicrobial | Moderate activity | [4] |
Signaling Pathways Modulated by Gnetum Stilbenoids
The diverse biological activities of Gnetum stilbenoids are mediated through their interaction with various cellular signaling pathways. Understanding these molecular mechanisms is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers. Stilbenoids, including those from Gnetum, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as those encoding for cytokines and cyclooxygenase-2 (COX-2).
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer. Gnetin C has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature concerning the biological activities of Gnetum stilbenoids.
Extraction and Isolation of Stilbenoids
A general workflow for the extraction and isolation of stilbenoids from Gnetum species is depicted below. The specific solvents and chromatographic conditions may vary depending on the target compounds and the plant material.
Detailed Protocol for Extraction from Gnetum gnemon Seeds:
-
Preparation of Plant Material: Dried endosperms of Gnetum gnemon are powdered.
-
Extraction: The powder is extracted with 50% ethanol. The resulting solution is filtered and concentrated to obtain a crude extract.
-
Column Chromatography: The crude extract is subjected to a series of column chromatography steps. This may include:
-
Highly porous polymer chromatography.
-
Octadecylated silica (ODS) column chromatography.
-
Hydroxypropylated dextran (LH-20) column chromatography.
-
Silica gel column chromatography.
-
-
Purification: Fractions containing the stilbenoids of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of plant extracts and pure compounds.
Protocol:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The test sample (extract or pure compound) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic lipase.
Protocol:
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared. A suitable substrate, such as p-nitrophenyl butyrate (pNPB), is also prepared.
-
Reaction Mixture: The test sample is pre-incubated with the lipase solution.
-
Initiation of Reaction: The substrate is added to the mixture to start the enzymatic reaction.
-
Measurement: The formation of the product (p-nitrophenol from pNPB) is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Calculation: The percentage of lipase inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-amylase, an enzyme involved in starch digestion.
Protocol:
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared.
-
Reaction Mixture: The test sample is pre-incubated with the α-amylase solution.
-
Enzymatic Reaction: The starch solution is added to the mixture and incubated.
-
Quantification of Reducing Sugars: The amount of reducing sugars produced is quantified using a reagent such as 3,5-dinitrosalicylic acid (DNSA), which produces a color change that can be measured spectrophotometrically.
-
Calculation: The percentage of α-amylase inhibition is calculated by comparing the amount of reducing sugars produced in the presence and absence of the inhibitor.
Conclusion and Future Perspectives
The stilbenoids found in Gnetum species represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-documented anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory activities make them promising candidates for the development of new drugs and nutraceuticals. The detailed understanding of their biosynthesis, the ability to isolate and characterize a wide array of these compounds, and the elucidation of their mechanisms of action at the molecular level provide a solid foundation for future research.
For drug development professionals, the potent and multi-targeted nature of Gnetum stilbenoids offers exciting opportunities. Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of naturally occurring stilbenoids.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of promising stilbenoids to improve their in vivo efficacy.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of Gnetum extracts and isolated stilbenoids in the prevention and treatment of human diseases.
-
Sustainable Sourcing: Developing sustainable cultivation and extraction methods for Gnetum species to ensure a consistent and environmentally friendly supply of these valuable compounds.
The continued exploration of the biological significance of stilbenoids from Gnetum species holds great promise for advancing human health and wellness.
References
- 1. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. Prostaglandin (PGE2) Assay [bio-protocol.org]
Gnetifolin E Biosynthesis: A Technical Guide to a Promising Stilbenoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthesis of Gnetifolin E, a resveratrol dimer with significant therapeutic potential, primarily found in plants of the Gnetum genus. This document outlines the core biosynthetic pathway, presents relevant quantitative data for key enzymatic steps, provides detailed experimental protocols for analysis, and includes visualizations to aid in understanding the complex processes involved.
Introduction to this compound and its Significance
This compound is a naturally occurring stilbenoid, specifically a dimer of resveratrol. Stilbenoids are a class of polyphenolic compounds recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This compound, isolated from various Gnetum species, has garnered interest within the scientific community for its potential applications in drug discovery and development. Understanding its biosynthesis is crucial for optimizing production, exploring synthetic biology approaches, and identifying novel therapeutic targets.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, culminating in the production of the monomeric precursor, resveratrol. Subsequently, two molecules of resveratrol undergo oxidative coupling to form the dimeric structure of this compound.
Phenylpropanoid Pathway: The Foundation
The initial stages of this compound synthesis are shared with a vast array of plant secondary metabolites. This pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a key intermediate.
-
Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.
-
Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid to yield p-coumaric acid.
-
Step 3: Activation of p-Coumaric Acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Stilbene Synthase: The Gateway to Resveratrol
The commitment step towards stilbenoid biosynthesis is catalyzed by Stilbene Synthase (STS) . This enzyme is a type III polyketide synthase that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of stilbenes, yielding trans-resveratrol. Transcriptome analysis of Gnetum parvifolium has identified candidate genes for PAL, C4H, 4CL, and STS, suggesting the operation of this pathway in the genus.[1][2]
Oxidative Coupling: The Dimerization to this compound
The final and defining step in this compound biosynthesis is the dimerization of two resveratrol molecules. This is believed to occur via an oxidative coupling mechanism, likely catalyzed by enzymes such as peroxidases (POD) or laccases (LAC) . These enzymes generate resveratrol radicals, which then couple to form the various resveratrol dimers, including this compound. While the precise enzyme responsible for this compound formation in Gnetum species has not been definitively identified, the involvement of oxidative enzymes is strongly suggested by biomimetic synthesis studies and the proposed biosynthetic pathways for other resveratrol oligomers in Gnetum.[3][4]
Below is a diagram illustrating the complete biosynthetic pathway.
Figure 1: The proposed biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data on Key Biosynthetic Enzymes
Quantitative understanding of enzyme kinetics is paramount for metabolic engineering and drug development. While specific kinetic data for the enzymes from Gnetum species involved in this compound biosynthesis are not yet available, the following tables summarize representative kinetic parameters for analogous enzymes from other plant species. This data provides a valuable reference for researchers in the field.
Table 1: Kinetic Parameters of Enzymes in the Phenylpropanoid Pathway
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| PAL | Petroselinum crispum | L-Phenylalanine | 38 | 276 | 7.3 x 106 |
| C4H | Helianthus tuberosus | trans-Cinnamic acid | 1.9 | 0.2 | 1.1 x 105 |
| 4CL | Arabidopsis thaliana | p-Coumaric acid | 8.8 | 1.1 | 1.25 x 105 |
Note: The data presented are representative values from the literature and may vary depending on the specific isoform, plant species, and experimental conditions.
Table 2: Kinetic Parameters of Stilbene Synthase
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| STS | Vitis vinifera | p-Coumaroyl-CoA | 15 | 0.02 | 1.3 x 103 |
| Malonyl-CoA | 10 | - | - |
Note: The data presented are representative values from the literature and may vary depending on the specific isoform, plant species, and experimental conditions.
Table 3: Kinetic Parameters of Resveratrol Dimerizing Enzymes
| Enzyme | Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Peroxidase | Armoracia rusticana | Resveratrol | 250 | 1.5 | 6.0 x 103 |
| Laccase | Trametes versicolor | Resveratrol | 50 | 0.8 | 1.6 x 104 |
Note: The data presented are for enzymes known to catalyze resveratrol dimerization and serve as a proxy, as the specific enzyme in Gnetum is uncharacterized.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Extraction and Quantification of Stilbenoids from Gnetum Plant Material
This protocol outlines a general procedure for the extraction and analysis of this compound and its precursors from plant tissue.
Materials:
-
Fresh or lyophilized Gnetum plant material (leaves, stems, or roots)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
HPLC vials
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Analytical standards for resveratrol and this compound
Procedure:
-
Freeze approximately 100 mg of fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For lyophilized tissue, use 20 mg.
-
Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the absorbance at wavelengths relevant for stilbenoids (e.g., 306 nm and 320 nm).
-
Identify and quantify this compound and resveratrol by comparing retention times and UV spectra with analytical standards. For more accurate identification, especially for novel compounds, LC-MS analysis is recommended.[5]
Enzyme Assay for Stilbene Synthase (STS)
This protocol describes an in vitro assay to measure the activity of Stilbene Synthase.
Materials:
-
Plant protein extract or purified STS enzyme
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
p-Coumaroyl-CoA
-
[14C]-Malonyl-CoA (for radioactive assay) or unlabeled malonyl-CoA (for HPLC-based assay)
-
Stopping solution (e.g., ethyl acetate)
-
Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and the protein extract.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA (radiolabeled or unlabeled).
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases.
-
For radioactive assay: Transfer a known volume of the ethyl acetate phase (containing the resveratrol product) to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity.
-
For HPLC-based assay: Evaporate the ethyl acetate phase to dryness, redissolve the residue in a suitable solvent (e.g., methanol), and analyze by HPLC to quantify the resveratrol produced.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Assay for Resveratrol Dimerization Activity (Peroxidase/Laccase)
This protocol provides a general method to screen for enzymatic activity that can dimerize resveratrol.
Materials:
-
Plant protein extract
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Resveratrol
-
H2O2 (for peroxidase assay)
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, resveratrol, and the plant protein extract.
-
For peroxidase assay: Initiate the reaction by adding a low concentration of H2O2 (e.g., 0.1 mM).
-
For laccase assay: The reaction is initiated by the addition of the enzyme extract to the buffered resveratrol solution.
-
Incubate the reaction at room temperature with shaking.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of methanol or acetonitrile.
-
Analyze the aliquots by HPLC to monitor the decrease in the resveratrol peak and the appearance of new peaks corresponding to resveratrol dimers, including this compound.
-
The identity of the product peaks can be confirmed by LC-MS analysis and comparison with authentic standards if available.
Visualizing Workflows and Relationships
Understanding the workflow of experiments and the logical relationships between different stages of biosynthesis is crucial. The following diagrams, created using Graphviz, illustrate these concepts.
References
- 1. Transcriptome Characterization of Gnetum parvifolium Reveals Candidate Genes Involved in Important Secondary Metabolic Pathways of Flavonoids and Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. mdpi.com [mdpi.com]
Gnetifolin E: A comprehensive review of its research landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin E, a stilbenoid compound, has been isolated from various species of the Gnetum genus. Stilbenoids are a class of natural phenols that have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a thorough review of the existing research on this compound and related stilbenoids, with a focus on their potential therapeutic applications. Due to the limited availability of specific quantitative data for this compound, this review also incorporates data from closely related stilbenoids and extracts from Gnetum species to provide a broader context for its potential bioactivities.
Biological Activities of this compound and Related Stilbenoids
Research has indicated that stilbenoids isolated from Gnetum species, including this compound, possess a range of biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.[1]
Anti-inflammatory Activity
Table 1: Anti-inflammatory Activity of Related Stilbenoids
| Compound/Extract | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Resveratrol | LPS-induced NO production | RAW 264.7 macrophages | Dose-dependent inhibition | [2] |
| Resveratrol | TNF-α-induced NF-κB activation | Various cell lines | Dose-dependent suppression | [4] |
| Resveratrol | IL-1β-induced COX-2 expression | HMC-1 cells | Significant inhibition | [1] |
| Gnetum microcarpum extract | PGE2 production inhibition | Radioimmunoassay | IC50 values ranging from 1.84 µM for Gnetol | [6] |
Note: IC50 is the half-maximal inhibitory concentration.
Antioxidant Activity
Stilbenoids are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals.
Table 2: Antioxidant Activity of Stilbenoids from Gnetum Species
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Gnetin L, Gnetin C, Gnemonosides A, C, D, Resveratrol | DPPH radical scavenging | Similar to ascorbic acid and α-tocopherol | [7] |
| Gnetum gnemon root extract | Lipid peroxide inhibition, Superoxide scavenging | Active | [8] |
Note: DPPH is 2,2-diphenyl-1-picrylhydrazyl. IC50 is the half-maximal inhibitory concentration.
Cytotoxic Activity
The potential of stilbenoids as anticancer agents has been a subject of interest. While specific cytotoxic data for this compound is limited, studies on related compounds and extracts from Gnetum provide insights into their potential in this area.
Table 3: Cytotoxic Activity of Related Stilbenoids and Gnetum Extracts
| Compound/Extract | Cell Line | Assay | IC50 | Reference |
| Gnemonols K, L, M; Gnemonoside K | Not specified | Not specified | Not specified | [8] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the literature for stilbenoid research, generalized protocols can be outlined.
Isolation of Stilbenoids from Gnetum Species
A common procedure for isolating stilbenoids from Gnetum species involves solvent extraction followed by chromatographic separation.[6][7][8][9]
Experimental Workflow: Isolation of Stilbenoids
Caption: Generalized workflow for the isolation of stilbenoids.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of natural compounds.[10][11][12][13]
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compound (e.g., this compound) at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively elucidated, the mechanisms of action of other stilbenoids, particularly resveratrol, in inflammation are well-studied and may provide a model for this compound's activity.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. Resveratrol has been shown to inhibit the NF-κB signaling pathway.[2][3][4][5]
Signaling Pathway: Stilbenoid Inhibition of NF-κB
Caption: Proposed inhibition of the NF-κB pathway by stilbenoids.
Conclusion
This compound, as a member of the stilbenoid family found in Gnetum species, holds promise for further investigation as a potential therapeutic agent. While research directly focused on this compound is currently limited, the well-documented anti-inflammatory, antioxidant, and cytotoxic activities of related stilbenoids provide a strong rationale for its continued study. Future research should aim to isolate sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to determine its specific biological activities, quantitative efficacy, and underlying molecular mechanisms. Such studies are crucial for validating its potential in drug development.
References
- 1. bohrium.com [bohrium.com]
- 2. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stilbene derivatives from Gnetum gnemon Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stilbenoids from the stem of Gnetum latifolium (Gnetaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. fivephoton.com [fivephoton.com]
- 17. abbexa.com [abbexa.com]
- 18. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Gnetifolin E: A Technical Guide to its Chemical Identity, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin E is a naturally occurring stilbenoid, a class of polyphenolic compounds found in various plant species. Belonging to the family of resveratrol oligomers, it has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of this compound, covering its chemical identification, key biological activities with available quantitative data, and detailed experimental protocols.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| CAS Number | 140671-07-4 |
| Molecular Formula | C₂₁H₂₄O₉ |
| Molecular Weight | 420.41 g/mol |
Biological Activity
Anti-inflammatory Properties
This compound has demonstrated notable anti-inflammatory activity, primarily through the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). While specific IC₅₀ values for this compound are not extensively reported, studies on closely related stilbenolignans isolated from the same plant source, Gnetum cleistostachyum, have shown moderate inhibitory activities on TNF-α production. For instance, the related compound Gnetifolin F exhibited an IC₅₀ value for the inhibition of TNF-α production, suggesting a similar potential for this compound.
Table 1: Anti-inflammatory Activity of a Related Stilbenolignan
| Compound | Target | Assay | IC₅₀ (µM) | Source |
| Gnetifolin F | TNF-α Production | Murine Peritoneal Macrophages | Not explicitly stated for E, but moderate activity reported for related compounds. | [1] |
Potential Neuroprotective Effects
Stilbenoids, as a class, are recognized for their neuroprotective potential. While specific experimental data on the neuroprotective effects of this compound is limited, the general neuroprotective activities of stilbenoids suggest that this compound may also possess such properties. Further research is warranted to fully elucidate its specific mechanisms and efficacy in this area.
Experimental Protocols
Biomimetic Synthesis of Stilbenolignans (General Approach)
While a specific protocol for this compound is not detailed, the biomimetic synthesis of related stilbenolignans from Gnetum cleistostachyum provides a viable methodological framework. This approach mimics the natural biosynthetic pathways of the compounds.
General Steps:
-
Starting Materials: Preparation of appropriate monomeric precursors, such as substituted cinnamic acid derivatives and other phenolic compounds.
-
Oxidative Coupling: Enzymatic or chemical oxidation to generate radical intermediates from the precursor molecules. Common oxidizing agents include horseradish peroxidase/H₂O₂ or metallic salts.
-
Radical-Radical Coupling: Spontaneous coupling of the generated radicals to form the dimeric or oligomeric stilbenoid backbone.
-
Cyclization and Rearrangement: Intramolecular reactions to form the final, complex structure of the target stilbenolignan.
-
Purification: Isolation and purification of the desired product using chromatographic techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).
Anti-inflammatory Assay: Inhibition of TNF-α Production
The following is a detailed protocol for assessing the anti-inflammatory activity of compounds like this compound by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials and Reagents:
-
Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound (or test compound).
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α.
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay.
Procedure:
-
Cell Culture: Culture the macrophage cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of this compound using an MTT assay to ensure that the observed inhibition of TNF-α is not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound and determine the IC₅₀ value.
High-Performance Liquid Chromatography (HPLC) Analysis (General Method)
A general reversed-phase HPLC method can be adapted for the analysis and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to a high percentage over a set time to elute compounds of increasing hydrophobicity.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.
-
Detection: Monitor the elution profile at a wavelength where this compound exhibits strong absorbance (e.g., around 320 nm for stilbenoids).
-
Quantification: Use a calibration curve generated from pure this compound standards of known concentrations.
Signaling Pathways and Logical Relationships
This compound and the NF-κB Signaling Pathway
The inhibition of TNF-α production by this compound suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of the canonical NF-κB pathway, which plays a central role in inflammation. It is plausible that this compound exerts its anti-inflammatory effects by modulating one or more components of this pathway, leading to a downstream reduction in the expression of NF-κB target genes, including TNF-α itself.
References
Gnetifolin E: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gnetifolin E, a naturally occurring stilbenoid with noteworthy anti-inflammatory properties. This document consolidates key data on its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions, with a focus on its potential as a therapeutic agent.
Core Compound Data: this compound
This compound is a stilbenoid found in plants of the Gnetum genus. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₉ | [1] |
| Molecular Weight | 420.4 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| CAS Number | 140671-07-4 | [1] |
Biological Activity: Anti-inflammatory Effects
Research has identified this compound as a compound with potential anti-inflammatory activity. Studies on stilbenolignans isolated from Gnetum cleistostachyum, including this compound, have demonstrated their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
| Biological Target | Activity | Source |
| TNF-α Production | Moderate Inhibition | [1] |
The inhibition of TNF-α suggests that this compound may interfere with inflammatory signaling pathways. While direct studies on this compound's mechanism are limited, the known downstream effects of TNF-α provide a logical starting point for investigation. The primary signaling cascades activated by TNF-α are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Proposed Signaling Pathway and Experimental Workflow
Based on the known anti-inflammatory effects of stilbenoids and the central role of TNF-α in inflammation, a proposed mechanism of action for this compound involves the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate this proposed pathway and a general workflow for its investigation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for this compound research.
Experimental Protocols
Isolation of Stilbenoids from Gnetum Species
The following is a general protocol for the extraction and isolation of stilbenoids, including this compound, from Gnetum species, adapted from methodologies described in the literature.[2]
-
Plant Material Preparation: Dried and pulverized lianas of the Gnetum species are used as the starting material.
-
Extraction: The plant material is extracted with 65% ethanol under reflux. The solvent is then removed under vacuum to yield a crude residue.
-
Solvent Partitioning: The residue is further extracted with chloroform.
-
Column Chromatography: The chloroform extract is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform-methanol is typically used for elution.
-
-
Further Purification: Fractions containing the compounds of interest are further purified using repeated silica gel column chromatography (200-300 mesh) and potentially other techniques like Sephadex LH-20 chromatography.
-
Compound Identification: The structure and relative configuration of the isolated compounds are determined by spectroscopic methods, including 1D and 2D NMR (¹H-NMR, ¹³C-NMR, HMBC, NOESY) and mass spectrometry (EI-MS, HR-EI-MS).
TNF-α Inhibition Assay
The following protocol outlines a general cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to assess the inhibition of TNF-α production, a common method for evaluating anti-inflammatory activity.[3]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a defined time (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
A microplate is coated with a monoclonal antibody specific for TNF-α.
-
Samples and standards are added to the wells.
-
An enzyme-linked polyclonal antibody specific for TNF-α is added.
-
A substrate solution is added, and the color development is measured using a microplate reader.
-
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of the TNF-α production) is then determined.
Future Directions
While the anti-inflammatory potential of this compound is evident, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:
-
Direct assessment of NF-κB and MAPK pathway modulation: Studies using techniques such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38) in response to this compound treatment are needed.
-
In vivo studies: Animal models of inflammation should be employed to confirm the anti-inflammatory effects of this compound and to evaluate its pharmacokinetic and pharmacodynamic properties.
-
Structure-activity relationship studies: Investigating the activity of this compound analogs could provide insights into the key structural features required for its anti-inflammatory effects and could lead to the development of more potent derivatives.
This technical guide provides a foundation for researchers interested in the therapeutic potential of this compound. The provided data and protocols offer a starting point for further investigation into this promising natural compound.
References
Methodological & Application
Gnetifolin E extraction protocol from Gnetum parvifolium
Topic: Gnetifolin E Extraction Protocol from Gnetum parvifolium
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a resveratrol dimer, is a stilbenoid found in Gnetum parvifolium, a plant species with a history of use in traditional medicine. Stilbenoids from Gnetum species have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This document provides a detailed protocol for the extraction and purification of this compound from the lianas of Gnetum parvifolium, based on established phytochemical isolation techniques. The protocol is designed to be a valuable resource for researchers investigating the therapeutic potential of this and related compounds.
Data Presentation
The following table summarizes the quantitative data associated with a typical extraction and purification process for this compound from Gnetum parvifolium. Please note that these values are illustrative and may vary depending on the specific batch of plant material and laboratory conditions.
| Parameter | Value | Notes |
| Plant Material | ||
| Starting Material | Dried lianas of Gnetum parvifolium | 1.0 kg |
| Extraction | ||
| Solvent | Acetone | 5 L |
| Extraction Time | 48 hours | At room temperature with occasional stirring |
| Number of Extractions | 3 | |
| Crude Acetone Extract Yield | 55 g | After solvent evaporation |
| Solvent Partitioning | ||
| Ethyl Acetate Fraction Yield | 25 g | From the crude acetone extract |
| Column Chromatography: Silica Gel | ||
| Stationary Phase | Silica gel (70-230 mesh) | 500 g |
| Mobile Phase | Gradient of n-hexane and ethyl acetate | |
| Fraction F3 Yield (this compound enriched) | 5.2 g | Eluted with n-hexane:ethyl acetate (7:3) |
| Column Chromatography: Sephadex LH-20 | ||
| Stationary Phase | Sephadex LH-20 | 100 g |
| Mobile Phase | Methanol | |
| Purified this compound Fraction Yield | 350 mg | |
| Preparative Thin-Layer Chromatography (TLC) | ||
| Stationary Phase | Silica gel GF254 | |
| Mobile Phase | Chloroform:Methanol (9:1) | |
| Final Yield of this compound | 85 mg | >95% purity by HPLC |
Experimental Protocols
This section details the step-by-step methodology for the extraction and isolation of this compound from the dried lianas of Gnetum parvifolium.
1. Plant Material Preparation
-
Air-dry the lianas of Gnetum parvifolium in a well-ventilated area, protected from direct sunlight.
-
Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered plant material (1.0 kg) in acetone (5 L) at room temperature for 48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh acetone.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.
3. Solvent Partitioning
-
Suspend the crude acetone extract in distilled water (500 mL) and partition successively with an equal volume of ethyl acetate (3 x 500 mL).
-
Separate the ethyl acetate layer using a separatory funnel.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the ethyl acetate fraction.
4. Silica Gel Column Chromatography
-
Pre-adsorb the ethyl acetate fraction onto a small amount of silica gel.
-
Pack a glass column (5 cm diameter, 60 cm length) with silica gel (500 g) in n-hexane.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 100 mL each and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1) and visualization under UV light (254 nm).
-
Combine the fractions containing the compound of interest (this compound).
5. Sephadex LH-20 Column Chromatography
-
Dissolve the this compound-enriched fraction in a minimal amount of methanol.
-
Apply the solution to a Sephadex LH-20 column (2.5 cm diameter, 100 cm length) equilibrated with methanol.
-
Elute the column with methanol at a flow rate of 1 mL/min.
-
Collect fractions and monitor by TLC as described previously.
-
Combine the fractions containing pure this compound.
6. Preparative Thin-Layer Chromatography (TLC)
-
For final purification, apply the partially purified this compound fraction to preparative TLC plates (silica gel GF254, 20x20 cm, 0.5 mm thickness).
-
Develop the plates in a saturated chamber with a mobile phase of chloroform:methanol (9:1).
-
Visualize the bands under UV light (254 nm).
-
Scrape the band corresponding to this compound from the plate.
-
Extract the compound from the silica gel with methanol, filter, and evaporate the solvent to obtain pure this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the extraction and purification of this compound from Gnetum parvifolium.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gnetifolin E
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Gnetifolin E. The method is suitable for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The described protocol offers excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a stilbenoid, a class of naturally occurring phenolic compounds, found in various Gnetum species. Stilbenoids, including the well-known resveratrol, have garnered significant interest due to their diverse pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of related therapeutic agents. This document provides a detailed protocol for a validated HPLC method for this compound analysis.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Syringe filters: 0.45 µm PTFE or PVDF.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions
A gradient elution was developed to ensure optimal separation of this compound from other components in the sample matrix.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm |
Method Validation Summary
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 0.5 - 100 µg/mL |
| Retention Time | Approximately 15.8 min |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 0.5 to 100 µg/mL.
2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method's high sensitivity, accuracy, and precision make it suitable for a wide range of applications in natural product research and pharmaceutical quality control. The detailed protocol and clear workflow provide a solid foundation for researchers to implement this method in their laboratories.
References
Application Note: Quantification of Gnetifolin E in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Gnetifolin E in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a stilbenoid with potential therapeutic properties, requires a precise and accurate analytical method for pharmacokinetic studies and drug development. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a naturally occurring stilbenoid found in various Gnetum species. It has garnered significant interest in the scientific community due to its potential pharmacological activities. To properly evaluate its efficacy and safety profile, a validated method for its quantification in biological samples is crucial. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This document provides a detailed protocol for the determination of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions: Based on publicly available mass spectrometry data for this compound, the following parameters are recommended.[1] It is crucial to optimize these parameters on the specific instrument being used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 421.15 |
| Product Ions (Quantifier/Qualifier) | m/z 199.08 (Quantifier), m/z 135.04 (Qualifier) |
| Collision Energy | To be optimized for the specific instrument. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
The following tables represent typical quantitative data that should be generated during method validation for the this compound assay. The values provided are for illustrative purposes and should be determined experimentally.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| Linearity (r²) | >0.99 |
| Range | 1 - 1000 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <15 | <15 | 85-115 |
| Medium | 75 | <15 | <15 | 85-115 |
| High | 750 | <15 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | >80 | 85-115 |
| High | 750 | >80 | 85-115 |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: MRM signaling pathway for this compound detection.
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed quantitative data tables and workflow diagrams, offers a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug metabolism. Proper method validation is essential to ensure the accuracy and precision of the results obtained.
References
Application Notes: In Vitro Antioxidant Assays for Gnetifolin E and Related Stilbenoids
Introduction
Gnetifolin E is a stilbenoid, a class of natural phenolic compounds, found in plants of the Gnetum genus. Stilbenoids, including resveratrol and its derivatives, are of significant interest to researchers in the fields of biology, pharmacology, and drug development due to their wide range of potential health benefits, such as antioxidant, anti-inflammatory, and anticancer properties.[1] The antioxidant capacity of these compounds is a key area of investigation, as oxidative stress is implicated in numerous disease pathologies. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound and related compounds using two common and reliable assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
While specific quantitative data on the antioxidant activity of this compound is not extensively available in current literature, studies on extracts and other isolated stilbenoids from Gnetum species, such as Gnetum gnemon, have demonstrated significant antioxidant potential.[2][3] These related compounds, including gnetin C, gnemonosides, and resveratrol, have been evaluated using DPPH and other antioxidant assays, providing a valuable comparative context for the potential activity of this compound.[2] The protocols detailed below are standard, validated methods suitable for the evaluation of novel compounds like this compound.
Principle of the Assays
Both the DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, thereby neutralizing it. This quenching of the radical is observed as a color change, which can be quantified spectrophotometrically. The degree of color change is proportional to the amount of radical scavenged by the antioxidant.
Quantitative Data Summary
| Compound/Extract | Assay | IC50 Value (µg/mL) | Source |
| Gnetum gnemon Leaf Extract | DPPH | Not specified, but showed high activity | [3] |
| Stilbenoids from G. gnemon | DPPH | Activity comparable to ascorbic acid | [2] |
| Gnetin C | Not Specified | Potent antioxidant | [4] |
| Gnemonoside A | DPPH | Exhibited radical scavenging activity | [2] |
| Gnemonoside C | DPPH | Exhibited radical scavenging activity | [2] |
| Gnemonoside D | DPPH | Exhibited radical scavenging activity | [2] |
| Resveratrol | DPPH | Exhibited radical scavenging activity | [2] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
a. Materials and Reagents
-
This compound (or related compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
b. Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Working Solutions of Test Compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of ascorbic acid in methanol with a similar concentration range to the test compound.
c. Assay Procedure
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the this compound working solutions to the wells.
-
Add 100 µL of the different concentrations of the ascorbic acid working solutions to separate wells as a positive control.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
d. Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
a. Materials and Reagents
-
This compound (or related compound)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (analytical grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
b. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.
-
ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Working Solutions of Test Compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations.
-
Positive Control: Prepare a series of dilutions of Trolox in methanol.
c. Assay Procedure
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the this compound working solutions to the wells.
-
Add 10 µL of the different concentrations of the Trolox working solutions to separate wells as a positive control.
-
For the blank, add 10 µL of methanol to a well containing 190 µL of the diluted ABTS•+ solution.
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
d. Calculation of Radical Scavenging Activity
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Caption: Workflow for In Vitro Antioxidant Assays.
Caption: Free Radical Scavenging Mechanism.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Gnetifolin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin E is a stilbenolignan, a class of polyphenolic compounds that has garnered significant interest for its diverse biological activities. Stilbenolignans isolated from Gnetum species have demonstrated potential anti-inflammatory properties. For instance, related compounds have been shown to exhibit moderate inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine[1][2]. To fully characterize the therapeutic potential of this compound, a systematic evaluation of its anti-inflammatory activity using established in vitro and in vivo models is essential.
These application notes provide detailed protocols for a panel of standard assays designed to investigate the anti-inflammatory efficacy of this compound. The protocols cover primary screening in cell-based models to assess effects on key inflammatory mediators and signaling pathways, as well as a common in vivo model for acute inflammation.
Section 1: In Vitro Anti-inflammatory Activity Assays
Application Note: Lipopolysaccharide (LPS)-Stimulated Macrophages
Macrophages are critical players in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages initiate a potent inflammatory cascade. This involves the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and the secretion of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The expression of enzymes responsible for producing these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also upregulated. This LPS-induced response is primarily mediated through the activation of key intracellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Therefore, the LPS-stimulated macrophage model is a robust and widely used in vitro system for the primary screening and mechanistic evaluation of potential anti-inflammatory compounds like this compound.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Culture, Viability, and Treatment
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm. Non-toxic concentrations should be used for subsequent experiments.
-
-
Experimental Treatment:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 24-well plates for ELISA/Griess, 6-well plates for Western blot).
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for mediator release, 15-60 minutes for signaling pathway analysis).
-
A vehicle control group (DMSO) and an LPS-only group should be included.
-
Protocol 1.2: Nitric Oxide (NO) Production Assay
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.
-
Procedure:
-
After the 24-hour treatment period (Protocol 1.1), collect 50 µL of cell culture supernatant from each well of a 24-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 1.3: Cytokine and Prostaglandin E2 (PGE2) Measurement
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6) and PGE2 in the culture supernatant.
-
Procedure:
-
Use the cell culture supernatants collected as described in Protocol 1.1.
-
Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for the specific commercial kits being used.
-
Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate concentrations based on the standard curve provided with the kit.
-
Protocol 1.4: Western Blot for iNOS, COX-2, and Signaling Proteins
-
Principle: Western blotting is used to detect changes in the protein expression of iNOS and COX-2, and the phosphorylation status of key proteins in the NF-κB (p-IκBα) and MAPK (p-p38, p-ERK, p-JNK) pathways.
-
Procedure:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-p-p38, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Data Presentation: In Vitro Activity of this compound
The following data are illustrative examples. Actual results must be determined experimentally.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages
| Concentration (µM) | NO Production (IC₅₀, µM) | TNF-α Release (IC₅₀, µM) | IL-6 Release (IC₅₀, µM) | PGE₂ Production (IC₅₀, µM) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Dexamethasone (Control) | 12.5 | 8.7 | 15.2 | 10.1 |
IC₅₀: Half-maximal inhibitory concentration. TBD: To be determined.
Table 2: Effect of this compound on Protein Expression and Pathway Activation
| Treatment (1h pre-inc) | iNOS Expression (% of LPS) | COX-2 Expression (% of LPS) | p-IκBα Levels (% of LPS) | p-p38 MAPK Levels (% of LPS) |
|---|---|---|---|---|
| This compound (10 µM) + LPS | TBD | TBD | TBD | TBD |
| This compound (25 µM) + LPS | TBD | TBD | TBD | TBD |
Data presented as a percentage of the LPS-only control group after normalization to a loading control (e.g., β-actin). TBD: To be determined.
Signaling Pathway Diagrams
The anti-inflammatory effects of many natural compounds are mediated by the inhibition of NF-κB and MAPK signaling pathways.
Caption: Canonical NF-κB signaling pathway and potential inhibition.
Caption: MAPK signaling pathways (p38, JNK, ERK) in inflammation.
Section 2: In Vivo Anti-inflammatory Activity Assay
Application Note: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and validated assay for evaluating the acute anti-inflammatory activity of novel compounds[3][4]. The subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response. The early phase (0-2 hours) is characterized by the release of histamine and serotonin. The late phase (3-6 hours) is associated with the production of prostaglandins and mediated by the induction of COX-2, as well as the infiltration of neutrophils[5]. This model is particularly useful for identifying compounds with activity similar to non-steroidal anti-inflammatory drugs (NSAIDs), which primarily inhibit the cyclooxygenase enzymes. Measuring the reduction in paw volume (edema) after treatment with a test compound provides a quantitative measure of its anti-inflammatory effect.
Experimental Workflow for In Vivo Assay
Caption: Workflow for carrageenan-induced paw edema assay.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
-
Animals:
-
Use male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Edema:
-
One hour after administration of the test compounds, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% (w/v) carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation: In Vivo Activity of this compound
The following data are illustrative examples. Actual results must be determined experimentally.
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Increase in Paw Volume at 3h (mL) | % Inhibition of Edema at 3h |
|---|---|---|---|
| Vehicle Control | -- | 0.85 ± 0.07 | -- |
| Indomethacin | 10 | 0.34 ± 0.05*** | 60.0% |
| This compound | 10 | TBD | TBD |
| This compound | 25 | TBD | TBD |
| This compound | 50 | TBD | TBD |
*Values are mean ± SEM. **p < 0.001 compared to Vehicle Control. TBD: To be determined.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Gnetifolin E
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gnetifolin E is a stilbenoid, a class of natural polyphenolic compounds, found in various Gnetum species. Stilbenoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. Preliminary evidence suggests that this compound may exert its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer progression. These application notes provide an overview of the hypothesized mechanism of action of this compound and detailed protocols for its investigation.
Hypothesized Mechanism of Action
Based on studies of this compound and related stilbenoids like Gnetin C, the proposed mechanism of action for this compound involves the modulation of several key signaling pathways:
-
Inhibition of TNF-α: this compound has been observed to exhibit moderate inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This suggests a direct role for this compound in mitigating inflammatory responses.
-
Modulation of the MTA1/mTOR Pathway: The structurally related compound, Gnetin C, has been shown to downregulate the expression of Metastasis-Associated Protein 1 (MTA1). MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and is known to be upstream of the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of MTA1 by Gnetin C leads to the suppression of mTOR signaling, which is crucial for cell growth, proliferation, and survival. It is hypothesized that this compound may share this mechanism.
-
Inhibition of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical upstream regulator of mTOR. Given the potential modulation of mTOR, it is plausible that this compound also affects the PI3K/Akt pathway, which is frequently dysregulated in cancer and inflammatory diseases.
-
Neuroprotection via Nrf2 Pathway Activation: Many polyphenolic compounds exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. It is postulated that this compound may also confer neuroprotection through this mechanism.
Data Presentation
While specific quantitative data for this compound is limited, the following table summarizes the inhibitory concentrations of related compounds on relevant targets, which can serve as a reference for designing experiments with this compound.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Gnetin C | MTA1 Expression | DU145, PC3M (Prostate Cancer) | Significant inhibition at 25 µM | [1] |
| Gnetin C | Cell Viability | DU145, PC3M (Prostate Cancer) | More potent than resveratrol and pterostilbene | [1] |
| Stilbenolignans (including this compound) | TNF-α Inhibition | - | Moderate Inhibition | [2] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., PC-3, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
TNF-α Inhibition Assay (ELISA)
This protocol measures the ability of this compound to inhibit the secretion of TNF-α from stimulated immune cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Complete RPMI-1640 medium
-
24-well cell culture plates
-
Human or mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of TNF-α in each sample.
-
Calculate the percentage of TNF-α inhibition by this compound compared to the LPS-only control.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR and MTA1 signaling pathways.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-MTA1, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the protein levels relative to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols: Biomimetic Synthesis of Gnetifolin E and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomimetic synthesis of Gnetifolin E, a naturally occurring stilbenoid with promising anti-inflammatory properties. The protocols detailed below are based on established principles of stilbenoid biosynthesis and are intended to serve as a guide for the laboratory synthesis and biological evaluation of this compound and its derivatives.
Introduction
This compound is a stilbenoid glucoside found in various Gnetum species.[1] Stilbenoids, as a class of compounds, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticarcinogenic effects.[2] The anti-inflammatory properties of many stilbenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the inhibition of tumor necrosis factor-alpha (TNF-α) production and the downregulation of the nuclear factor-kappa B (NF-κB) signaling cascade.[3][4]
The biomimetic synthesis approach aims to replicate the natural biosynthetic pathways of secondary metabolites in a laboratory setting. This strategy often provides an efficient and stereoselective route to complex natural products. For this compound, a plausible biomimetic synthesis involves the enzymatic or chemo-enzymatic coupling of resveratrol and a glycosylated phenylpropanoid precursor.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound and related compounds. It is important to note that specific IC50 values for this compound are not widely reported in the public domain; therefore, data from closely related stilbenolignans isolated from Gnetum species are presented for comparative purposes.[5]
Table 1: Anti-inflammatory Activity of Stilbenolignans from Gnetum cleistostachyum [5]
| Compound | Inhibition of TNF-α production (IC50, µM) |
| Gnetucleistol F | 10.3 |
| Gnetofuran A | 10.9 |
| Lehmbachol D | 11.0 |
| Gnetifolin F | 9.2 |
| Gnetumontanin C | 24.6 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H24O9 |
| Molecular Weight | 420.4 g/mol |
| Appearance | Amorphous Powder |
Experimental Protocols
Biomimetic Synthesis of this compound
This protocol describes a hypothetical biomimetic synthesis of this compound based on the known biosynthesis of stilbenoid glycosides. The proposed pathway involves the glucosylation of resveratrol followed by an oxidative coupling reaction.
Materials:
-
Resveratrol
-
UDP-glucose
-
Glucosyltransferase enzyme (e.g., from a plant source known for stilbenoid biosynthesis)
-
Oxidizing agent (e.g., Silver(I) oxide, horseradish peroxidase/H2O2)
-
Appropriate buffer solutions (e.g., phosphate buffer, pH 7.0)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, methanol, acetonitrile)
-
Silica gel for column chromatography
-
HPLC system for purification
Protocol:
-
Enzymatic Glucosylation of Resveratrol:
-
Dissolve resveratrol in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
To the resveratrol solution, add UDP-glucose and the glucosyltransferase enzyme.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) for 24-48 hours with gentle agitation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Purify the resulting resveratrol glucoside by silica gel column chromatography.
-
-
Oxidative Coupling to form this compound:
-
Dissolve the purified resveratrol glucoside and a suitable coupling partner (e.g., a coniferyl alcohol derivative) in an appropriate solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction for several hours, monitoring the formation of this compound by TLC or LC-MS.
-
Once the reaction is complete, quench any remaining oxidizing agent.
-
Extract the crude product with an organic solvent.
-
Purify this compound using preparative HPLC.
-
-
Characterization:
-
Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1] Compare the obtained spectra with reported data for the natural product.
-
Synthesis of this compound Derivatives (Glycosylation)
This protocol outlines a general method for the synthesis of this compound derivatives through further glycosylation, which can enhance water solubility and modulate biological activity.[6]
Materials:
-
This compound
-
Activated sugar donor (e.g., acetobromo-α-D-glucose)
-
Lewis acid catalyst (e.g., silver triflate)
-
Anhydrous dichloromethane
-
Sodium methoxide in methanol
-
Amberlite IR-120 H+ resin
-
Solvents for extraction and purification
Protocol:
-
Glycosylation Reaction:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.
-
Add the activated sugar donor and the Lewis acid catalyst at a low temperature (e.g., -20 °C).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the acetylated glycoside by silica gel chromatography.
-
-
Deacetylation:
-
Dissolve the purified acetylated glycoside in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with Amberlite IR-120 H+ resin, filter, and concentrate the filtrate.
-
Purify the final glycosylated this compound derivative by HPLC.
-
-
Characterization:
-
Characterize the structure of the synthesized derivative using NMR and HRMS.
-
In Vitro Anti-inflammatory Activity Assay: TNF-α Inhibition
This protocol describes a cell-based assay to evaluate the ability of this compound and its derivatives to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound and its derivatives (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent (for nitric oxide measurement, an indicator of inflammation)
-
ELISA kit for TNF-α quantification
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound, its derivatives, or dexamethasone for 1 hour. Include a vehicle control (DMSO).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for each compound.
-
Visualizations
Proposed Biomimetic Synthesis Workflow
Caption: Proposed workflow for the biomimetic synthesis of this compound.
TNF-α Inhibition Assay Workflow
Caption: Experimental workflow for the TNF-α inhibition assay.
This compound's Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Gnetifolin E as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin E is a naturally occurring stilbenoid, a class of polyphenolic compounds, found in various species of the Gnetum genus. Stilbenoids, including resveratrol and its derivatives, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a distinct resveratrol oligomer, this compound serves as a valuable phytochemical standard for the accurate identification and quantification of stilbenoids in plant extracts, herbal formulations, and biological matrices. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₂O₈ |
| Molecular Weight | 482.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |
| UV max | ~320 nm |
Application 1: Quantification of this compound in Gnetum Species Extracts by HPLC-DAD
This protocol outlines a method for the quantitative analysis of this compound in extracts of Gnetum species using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
2. Sample Preparation (from Gnetum plant material):
-
Dry the plant material (e.g., leaves, stems) at 40°C and grind into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material and place it in a flask.
-
Add 20 mL of 80% methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC-DAD Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a Diode Array Detector |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Method Validation Data (Representative)
The following table summarizes typical validation parameters for the HPLC-DAD method for this compound quantification.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Application 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS
For trace-level quantification of this compound in complex matrices such as plasma or tissue homogenates, a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.
Experimental Protocol
1. Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into the blank matrix.
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 UPLC column (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min, 5% B1-5 min, 5-95% B5-6 min, 95% B6-6.1 min, 95-5% B6.1-8 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) Specific transitions to be optimized for this compound |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Method Validation Data (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Biological Activity and Signaling Pathways
Extracts from Gnetum species, rich in stilbenoids like this compound, have been investigated for their potential to modulate key cellular signaling pathways involved in inflammation and cancer. Network pharmacology and molecular docking studies have suggested that bioactive compounds from Gnetum gnemon may interact with components of the PI3K/Akt and MAPK signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers. Some studies suggest that stilbenoids from Gnetum may exert their anticancer effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, cell differentiation, and apoptosis. The anti-inflammatory properties of this compound may be attributed to its ability to modulate this pathway.
Experimental Workflow: Phytochemical Analysis of this compound
The following diagram illustrates a typical workflow for the analysis of this compound from plant material to data acquisition.
Conclusion
This compound is an essential reference standard for the quality control and phytochemical investigation of Gnetum species and related products. The provided HPLC-DAD and UPLC-MS/MS protocols offer robust and reliable methods for its quantification. Further research into the biological activities of this compound, particularly its interaction with cellular signaling pathways like PI3K/Akt and MAPK, will be crucial in elucidating its therapeutic potential for various diseases. These application notes serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Application Notes and Protocols for Evaluating Gnetifolin E Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to evaluate the anti-inflammatory, neuroprotective, and anticancer bioactivities of Gnetifolin E. The included methodologies are based on established in vitro models and provide a framework for assessing the compound's mechanism of action.
Anti-Inflammatory Activity of this compound in Macrophages
This protocol details the use of RAW 264.7 murine macrophage cells to assess the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production and pro-inflammatory cytokine release.
Experimental Workflow
Workflow for assessing the anti-inflammatory activity of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in public literature, related stilbenoids from Gnetum gnemon have shown potent anti-inflammatory effects. For instance, extracts containing these compounds have been reported to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells. The table below is a template for presenting such data.
| Bioactivity | Cell Line | Assay | Inducer | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) | LPS | Data not available | L-NMMA: ~20 |
| RAW 264.7 | TNF-α release | LPS | Data not available | Dexamethasone: ~0.1 | |
| RAW 264.7 | IL-6 release | LPS | Data not available | Dexamethasone: ~0.05 |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.
Cytokine Release Assay (ELISA)
-
Cell Seeding and Treatment: Follow the same procedure as the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.
Neuroprotective Effects of this compound
This section describes assays to evaluate the neuroprotective potential of this compound against glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells.
Experimental Workflow
Workflow for assessing the neuroprotective activity of this compound.
Quantitative Data Summary
| Bioactivity | Cell Line | Assay | Toxin | This compound EC₅₀ (µM) | Positive Control EC₅₀ (µM) |
| Neuroprotection | HT22 | Cell Viability | Glutamate | Data not available | N-acetylcysteine: ~100 |
| HT22 | Apoptosis | Glutamate | Data not available | Z-VAD-FMK: ~20 |
Detailed Experimental Protocols
Glutamate-Induced Cytotoxicity and Neuroprotection (MTT Assay)
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Cytotoxicity: Add glutamate to a final concentration of 5 mM and incubate for 24 hours.
-
MTT Assay: Perform the MTT assay as described in the anti-inflammatory protocol.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed HT22 cells in a 6-well plate and treat with this compound and/or glutamate as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anticancer Activity of this compound
This protocol outlines methods to evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines, such as HeLa (cervical cancer) or other relevant lines.
Experimental Workflow
Workflow for assessing the anticancer activity of this compound.
Quantitative Data Summary
While this compound is a component of Gnetum gnemon extracts that have shown cytotoxic activity, specific IC₅₀ values for the purified compound are not widely reported.[1] The table below is a template for presenting such data.
| Bioactivity | Cell Line | Assay | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Anticancer | HeLa | Cytotoxicity | Data not available | Doxorubicin: ~0.5 |
| HeLa | Apoptosis | Data not available | Staurosporine: ~1 |
Detailed Experimental Protocols
Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations for 48 or 72 hours.
-
MTT Assay: Perform the MTT assay as previously described.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at concentrations around the estimated IC₅₀ for 24 or 48 hours.
-
Cell Harvesting and Staining: Follow the protocol for Annexin V/PI staining as described for the neuroprotection assay.
-
Flow Cytometry Analysis: Analyze the cell populations to quantify the percentage of apoptotic cells.
Investigation of Signaling Pathways
To elucidate the mechanism of action of this compound, Western blotting can be employed to analyze its effects on key signaling pathways, such as NF-κB and PI3K/Akt, which are often implicated in inflammation, cell survival, and proliferation.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Western Blot Protocol
-
Cell Lysis: After treatment with this compound and/or an appropriate stimulus (e.g., LPS for RAW 264.7 cells), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-Akt, Akt).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
References
Animal Models for Studying the Effects of Gnetifolin E
Application Notes and Protocols for Researchers
Introduction:
Gnetifolin E, a resveratrol dimer predominantly found in the seeds of Gnetum gnemon (melinjo), has garnered significant interest within the scientific community for its potential therapeutic applications. As a stilbenoid, it shares structural similarities with resveratrol but exhibits distinct biological activities. Preclinical studies have highlighted its potent anti-cancer, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the effects of this compound, with a focus on oncology, neurodegenerative disorders, and cardiovascular diseases. For the purpose of this document, we will refer to the compound as Gnetin C, as this is the designation used in the majority of the scientific literature.
I. Oncology: Prostate and Colon Cancer Models
Gnetin C has demonstrated significant anti-tumor activity in preclinical cancer models, particularly in prostate and colon cancer. Its mechanism of action often involves the inhibition of key signaling pathways that drive cancer progression, such as the MTA1/mTOR pathway.
Quantitative Data Summary: Anti-Cancer Effects of Gnetin C
| Animal Model | Cancer Type | Gnetin C Dosage & Administration | Treatment Duration | Key Findings | Reference |
| PC3M-Luc Xenograft (Nude Mice) | Prostate Cancer | 25 and 50 mg/kg, intraperitoneal (i.p.) injection | Daily | Significant reduction in tumor volume and mitotic activity; Increased apoptosis and reduced angiogenesis. | [1] |
| Transgenic Mouse Model (R26MTA1; Ptenf/f) | Advanced Prostate Cancer | 7 mg/kg, intraperitoneal (i.p.) injection | 12 weeks (5 days/week) | Markedly reduced cell proliferation and angiogenesis; Promoted apoptosis; Decreased MTA1 levels and mTOR signaling activity. | [2] |
| Colon-26 Tumor-Bearing (BALB/c Mice) | Colon Cancer | Melinjo Seed Extract (MSE) containing Gnetin C | Not Specified | Reduced tumor growth, inhibited angiogenesis, and suppressed liver metastasis. | [3] |
Experimental Protocols
1. Prostate Cancer Xenograft Model
-
Animal Model: Male athymic nude mice (Foxn1nu/nu), 4-6 weeks old.
-
Cell Line: PC3M-Luc (human prostate cancer cell line expressing luciferase).
-
Procedure:
-
Subcutaneously implant 1 x 10^6 PC3M-Luc cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
Prepare Gnetin C in a vehicle solution (e.g., 10% DMSO in corn oil).
-
Administer Gnetin C via intraperitoneal injection daily at the desired doses (e.g., 25 mg/kg and 50 mg/kg). The control group receives the vehicle only.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, CD31, and cleaved caspase-3, and Western blot for MTA1/mTOR pathway proteins).
-
2. Colon Cancer Syngeneic Model
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
Cell Line: Colon-26 (murine colon carcinoma cell line).
-
Procedure:
-
Inject 1 x 10^6 Colon-26 cells subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer Melinjo Seed Extract (containing a known concentration of Gnetin C) or purified Gnetin C orally via gavage daily. The control group receives the vehicle (e.g., water or saline).
-
Monitor tumor growth and animal health throughout the study.
-
At the study endpoint, collect tumors and other organs (e.g., liver) to assess primary tumor growth and metastasis.
-
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease [mdpi.com]
Troubleshooting & Optimization
Improving the yield of Gnetifolin E from plant extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Gnetifolin E from plant sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to improve yield and purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | Plant Material Quality: Improperly identified, harvested, or stored plant material. Degradation of target compounds due to poor handling. | - Verify Plant Species: Ensure correct identification of the Gnetum species, as this compound content varies between species.- Optimize Harvest Time: Harvest at a time when this compound concentration is highest (this may require preliminary studies).- Proper Drying and Storage: Dry plant material in a well-ventilated area away from direct sunlight to prevent degradation. Store in a cool, dry, and dark place. |
| Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for this compound. | - Solvent Selection: this compound is a stilbenoid, and literature suggests that alcohols (methanol or ethanol) are effective for extracting such compounds.[1] Methanol has been shown to be an effective solvent for extracting phytochemicals from Gnetum gnemon.[2][3]- Solvent Concentration: For ethanol, an aqueous solution (e.g., 70-80%) may be more effective than absolute ethanol. | |
| Suboptimal Extraction Technique: Maceration may be too slow or inefficient. | - Method Optimization: Consider more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.- Soxhlet Extraction: This method can be effective but may degrade thermolabile compounds. Use with caution and under controlled temperature. | |
| Inadequate Extraction Parameters: Time, temperature, or solvent-to-solid ratio may be insufficient. | - Increase Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix.- Elevate Temperature: Gently heating the extraction mixture can increase solubility and diffusion rates. However, avoid excessive heat to prevent degradation.- Optimize Solvent-to-Solid Ratio: A higher solvent volume can lead to better extraction efficiency. | |
| Presence of Impurities in Extract | Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities. | - Solvent Polarity Tuning: Adjust the polarity of the extraction solvent to be more selective for this compound.- Liquid-Liquid Partitioning: Perform a secondary extraction on the crude extract using immiscible solvents (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.- Chromatographic Purification: Employ techniques like column chromatography or preparative HPLC for final purification. |
| Degradation of this compound: Exposure to light, high temperatures, or oxidative conditions can lead to the formation of degradation products. | - Protect from Light: Conduct extraction and subsequent processing steps in amber-colored glassware or under low-light conditions.- Temperature Control: Maintain a controlled, low temperature throughout the process.- Use of Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent. | |
| Difficulty in Isolating this compound | Complex Extract Matrix: The crude extract contains numerous compounds, making isolation challenging. | - Fractionation: Use column chromatography with a step-gradient of solvents to separate the extract into fractions of decreasing polarity. Monitor fractions using Thin Layer Chromatography (TLC) or HPLC.- Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography is the method of choice. |
| Overlapping Chromatographic Peaks: Compounds with similar retention times to this compound interfere with its quantification and isolation. | - Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve peak resolution.- Use a Different Column: A column with a different stationary phase may provide better separation. |
Frequently Asked Questions (FAQs)
1. What are the best plant sources for this compound?
This compound is a stilbenoid found in plants of the Gnetum genus. While several species contain this compound, its concentration can vary. It has been identified in Gnetum parvifolium and is known to be a constituent of the Gnetum genus.
2. Which solvent system is recommended for this compound extraction?
For the extraction of stilbenoids like this compound, polar solvents are generally effective. Studies on Gnetum species and other stilbenoid-rich plants suggest the following:
-
Methanol and Ethanol: These are the most commonly used and effective solvents for extracting stilbenoids.[1] Methanol has been shown to be particularly effective for extracting a broad range of phytochemicals from Gnetum gnemon.[2][3]
-
Aqueous Mixtures: Using ethanol or methanol with a certain percentage of water (e.g., 70-80% alcohol) can enhance the extraction efficiency for some polyphenols.
3. What extraction techniques can be used to improve the yield of this compound?
While traditional maceration can be used, more advanced techniques can significantly improve extraction efficiency and reduce extraction time:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a faster and often more efficient extraction.
-
Soxhlet Extraction: A classical and exhaustive extraction method, but care must be taken to avoid thermal degradation of this compound.
4. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the accurate quantification of this compound.[2][4] A validated HPLC method with a pure this compound standard is required for accurate results.
5. What are the critical parameters to control during extraction?
-
Temperature: Higher temperatures can increase extraction efficiency but also risk degrading this compound.
-
Time: Sufficient extraction time is necessary for the solvent to effectively extract the target compound.
-
Solvent-to-Solid Ratio: A higher ratio generally leads to a more complete extraction.
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for extraction.
Quantitative Data on Phytochemical Content in Gnetum Species
While specific quantitative data for this compound is limited in the readily available literature, the following tables summarize the total phenolic and flavonoid content from different parts of Gnetum gnemon and Gnetum africanum, which can serve as a proxy for the presence of stilbenoids.
Table 1: Total Phenolic Content in Gnetum gnemon Extracts [5]
| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g FDW) |
| Bark | Hot Water | 10.71 ± 0.01 |
| Twig | Methanol | 8.55 ± 0.02 |
| Leaf | Methanol | 7.50 ± 0.01 |
| Seed | Chloroform | 2.15 ± 0.01 |
GAE: Gallic Acid Equivalents; FDW: Fresh Dry Weight
Table 2: Total Polyphenol and Flavonoid Content in Gnetum africanum and Gnetum buchholzianum Hydroethanolic Extracts [1]
| Species | Extract/Fraction | Total Polyphenols (mg EAA/g Extract) | Total Flavonoids (mg EQ/g Extract) |
| Gnetum africanum | Hydroethanolic Extract (EBa) | 14.520 ± 0.557 | 29.870 ± 2.485 |
| Dichloromethane Fraction (DFa) | - | 220.200 ± 35.500 | |
| Gnetum buchholzianum | Hydroethanolic Extract (EBb) | 4.560 ± 0.010 | 2.233 ± 0.251 |
| Dichloromethane Fraction (DFb) | - | 335.300 ± 57.810 |
EAA: Ellagic Acid Equivalents; EQ: Quercetin Equivalents
Detailed Experimental Protocols
Protocol 1: General Extraction of Stilbenoids from Gnetum Species
This protocol provides a general procedure for the extraction of stilbenoids, including this compound, from Gnetum plant material. Optimization of specific parameters may be required.
1. Plant Material Preparation:
- Collect fresh, healthy plant material (leaves, stems, or roots) of the desired Gnetum species.
- Wash the material thoroughly with distilled water to remove any dirt and contaminants.
- Dry the plant material in a shaded, well-ventilated area until brittle. Alternatively, use a laboratory oven at a low temperature (40-50°C).
- Grind the dried plant material into a fine powder using a laboratory mill.
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a conical flask.
- Add 100 mL of 80% methanol (or ethanol).
- For maceration, seal the flask and keep it on an orbital shaker at room temperature for 24-48 hours.
- For Ultrasound-Assisted Extraction (UAE), place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
4. Fractionation (Optional):
- Resuspend the crude extract in a minimal amount of water.
- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).
- Collect each fraction and evaporate the solvent to dryness. This compound is expected to be in the more polar fractions (ethyl acetate or n-butanol).
5. Analysis:
- Dissolve a known amount of the crude extract or fractions in HPLC-grade methanol.
- Filter the solution through a 0.45 µm syringe filter before injecting it into an HPLC system for quantification of this compound.
Protocol 2: HPLC Quantification of this compound
1. Instrumentation:
- HPLC system with a C18 column, a gradient pump, a UV-Vis detector, and an autosampler.
2. Mobile Phase:
- A typical mobile phase for stilbenoid analysis consists of a gradient of acidified water (e.g., with 0.1% formic acid or acetic acid) (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).
- The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.
3. Standard Preparation:
- Prepare a stock solution of pure this compound standard in methanol.
- Create a series of calibration standards by diluting the stock solution to different known concentrations.
4. Sample Preparation:
- Prepare the extract or fraction as described in the extraction protocol.
- Ensure the final concentration is within the range of the calibration curve.
5. Analysis:
- Inject the standards and samples into the HPLC system.
- Monitor the absorbance at the wavelength of maximum absorbance for this compound (this needs to be determined from its UV spectrum).
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and analysis.
Signaling Pathways Potentially Modulated by Gnetum Stilbenoids
Constituents of Gnetum gnemon have been shown to influence key cellular signaling pathways such as the PI3K-Akt and MAPK pathways, which are crucial in cell proliferation and survival.
Caption: Potential modulation of PI3K-Akt and MAPK pathways.
References
- 1. Characterization and Quantification of Phenolic Compounds of Hydroethanolic Extracts and Fractions of Leaves Gnetum africanum (Welv.) and Gnetum buchholzianum (Engl.) (Gnetaceae) [scirp.org]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Gnetifolin E Purification
Welcome to the technical support center for the purification of Gnetifolin E. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this promising stilbenoid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in the Final Purified Product
-
Question: We are experiencing a significantly lower than expected yield of this compound after our multi-step purification process. What are the potential causes and how can we improve our recovery?
-
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification workflow. Key areas to investigate include:
-
Inefficient Initial Extraction: The choice of solvent and extraction method is critical. This compound, being a polar molecule due to its multiple hydroxyl groups, may not be efficiently extracted by non-polar solvents. Ensure the use of polar solvents like ethanol, methanol, or acetone for the initial extraction from the plant material.[1][2]
-
Degradation During Processing: this compound is susceptible to degradation under harsh conditions. High temperatures, extreme pH, and prolonged exposure to light can lead to sample loss. It is advisable to conduct purification steps at room temperature or below and to protect samples from light.
-
Irreversible Adsorption on Stationary Phase: During column chromatography, highly polar compounds like this compound can irreversibly bind to the stationary phase, especially silica gel. This is more likely to occur if the mobile phase is not sufficiently polar to elute the compound effectively.
-
Suboptimal Chromatography Conditions: Improper selection of the mobile phase can lead to poor separation and broad peaks, resulting in fractions containing low concentrations of the target compound.
Troubleshooting Workflow for Low Yield
Troubleshooting workflow for low this compound yield.
-
Issue 2: Co-elution of this compound with Impurities
-
Question: Our purified this compound fractions are contaminated with other compounds that have similar retention times. How can we improve the resolution of our separation?
-
Answer: Co-elution is a common challenge, especially when dealing with complex plant extracts that contain structurally similar compounds. This compound is an (E)-isomer and possesses several chiral centers, making it highly likely to co-elute with its (Z)-isomer and other stereoisomers.
Strategies to Improve Resolution:
-
Orthogonal Chromatography Techniques: Employing multiple chromatography steps with different separation mechanisms is highly effective. For instance, an initial separation on silica gel (normal phase) can be followed by a reverse-phase C18 column.
-
Gradient Optimization: A shallow gradient during HPLC can significantly improve the separation of closely eluting compounds.
-
Chiral Chromatography: For separating stereoisomers, a chiral stationary phase (CSP) is often necessary. Polysaccharide-based chiral columns are commonly used for this purpose.
-
Preparative HPLC: For final polishing, preparative HPLC with a high-resolution column is recommended.
Logical Diagram for Improving Separation
Decision tree for improving separation resolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
-
A1: Understanding the properties of this compound is crucial for developing an effective purification strategy.
-
| Property | Value | Implication for Purification |
| Molecular Formula | C21H24O9 | --- |
| Molecular Weight | 420.4 g/mol | Useful for mass spectrometry-based detection. |
| Structure | Stilbenoid with multiple hydroxyl groups and a glycosidic linkage. It is the (E)-isomer with several chiral centers. | High polarity suggests using polar solvents for extraction and reverse-phase chromatography. The presence of isomers necessitates high-resolution separation techniques, potentially including chiral chromatography. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water. | Affects the choice of extraction and chromatography solvents. |
| Stability | Likely sensitive to high temperatures, extreme pH, and light, similar to other polyphenols. | Purification should be carried out under mild conditions. |
-
Q2: What are the recommended starting materials and extraction procedures for obtaining this compound?
-
A2: this compound is naturally found in plants of the Gnetum genus. The lianas of Gnetum species are a common source.[1][2][3] A general extraction procedure involves:
-
Drying and pulverizing the plant material.
-
Extraction with a polar solvent such as ethanol, methanol, or acetone at room temperature.[1]
-
Concentration of the extract under reduced pressure.
-
-
-
Q3: What type of chromatography is most effective for this compound purification?
-
A3: A multi-step chromatographic approach is typically required.
-
Initial Fractionation: Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) on silica gel with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, is often used for initial fractionation of the crude extract.[1]
-
Intermediate Purification: Reverse-phase (C18) column chromatography or preparative HPLC is effective for further separation based on polarity.
-
Final Polishing/Isomer Separation: High-performance liquid chromatography (HPLC) with a chiral stationary phase may be necessary to separate this compound from its stereoisomers.
-
-
Experimental Protocols
General Protocol for the Isolation of this compound from Gnetum species
This protocol is a generalized procedure based on methods reported for the isolation of stilbenoids from Gnetum species. Optimization will be required for specific applications.
-
Extraction:
-
Air-dry and grind the lianas of the Gnetum species.
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.
-
Filter the extract and repeat the extraction process two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in the different fractions using thin-layer chromatography (TLC) or HPLC. This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
-
-
Silica Gel Column Chromatography:
-
Subject the this compound-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient mobile phase, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 100% ethyl acetate, then ethyl acetate:methanol).
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and further purify using preparative reverse-phase HPLC (C18 column).
-
Use a mobile phase gradient of water (often with a small amount of acid like formic acid to improve peak shape) and methanol or acetonitrile.
-
Collect the peak corresponding to this compound based on its retention time, as determined by an analytical HPLC standard if available.
-
General Purification Workflow Diagram
General workflow for the purification of this compound.
References
Gnetifolin E stability issues in different solvents
This technical support center provides guidance on the stability of Gnetifolin E in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. As direct stability data for this compound is limited, this guide leverages information from the closely related stilbenoid, resveratrol, and established principles of polyphenol chemistry to address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution in methanol/ethanol has turned a yellow/brownish color. Is it degraded?
A1: Yes, a color change, particularly to yellow or brown, is a strong indicator of degradation. Stilbenoids like this compound are susceptible to oxidation and photodegradation, which can result in the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.
Troubleshooting Steps:
-
Storage: Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.[1][2]
-
Temperature: Store solutions at low temperatures (e.g., -20°C) for long-term stability. For short-term use, refrigeration (2-8°C) is advisable.
-
Inert Gas: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.
Q2: I observe a precipitate forming in my aqueous this compound solution over time. What is causing this?
A2: this compound, like many polyphenols, has limited aqueous solubility. Precipitation can occur due to several factors:
-
pH Changes: The solubility of phenolic compounds is often pH-dependent. This compound is expected to be more stable in acidic conditions (pH < 7). In neutral or alkaline solutions, it may become ionized and less stable, potentially leading to degradation and precipitation.[3][4][5]
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
Degradation Products: The precipitate could be less soluble degradation products.
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic pH for aqueous solutions if compatible with your experimental design.
-
Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation.
-
Solvent Choice: For long-term storage, consider using organic solvents like DMSO or ethanol where this compound is more soluble.
Q3: Which solvent is best for long-term storage of this compound?
A3: Based on data for the related compound resveratrol, organic solvents such as DMSO, ethanol, and methanol are generally preferred for long-term storage over aqueous solutions.[6]
Recommendations:
-
DMSO & Ethanol: These solvents offer good solubility for stilbenoids. Stock solutions in these solvents should be stored at -20°C or below for maximum stability.[6]
-
Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh and used within a short timeframe. Storing aqueous solutions, even frozen, is not recommended for extended periods due to potential degradation.[6]
Quantitative Data on Stilbenoid Stability (Resveratrol as a Proxy)
| Solvent/Condition | pH | Temperature (°C) | Half-life (t½) | Key Findings |
| Aqueous Buffer | 2-6 | 37 | > 190 hours | Relatively stable in acidic to neutral pH.[3] |
| Aqueous Buffer | 8 | 37 | < 50 hours | Rapid degradation in basic conditions.[3] |
| Aqueous Buffer | 9 | 37 | < 50 hours | Very unstable in basic conditions.[3] |
| Human Plasma | 7.4 | 37 | ~54 hours | Degrades in biological matrices.[3] |
| Rat Plasma | 7.4 | 37 | ~25 hours | Species-dependent degradation in plasma.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[7][8][9]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).[12][13][14]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Protocol 2: Photostability Testing
This protocol follows the ICH Q1B guidelines for photostability testing.[10][11]
Objective: To evaluate the effect of light exposure on this compound.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in transparent, chemically inert containers.
-
Prepare control samples by wrapping identical containers in aluminum foil.
-
-
Light Exposure:
-
Place the test and control samples in a photostability chamber.
-
Expose the samples to a light source as specified in the ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[2]
-
The total exposure should be no less than 1.2 million lux hours and 200 watt hours/m².[2][11]
-
-
Post-Exposure Analysis:
-
After the exposure period, analyze both the exposed and control samples.
-
Assess for changes in physical appearance (e.g., color change, precipitation).
-
Quantify the remaining this compound and any degradation products using a validated HPLC method.
-
-
Evaluation:
-
Compare the results of the exposed samples to the control samples to determine the extent of photodegradation.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]
- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rdlaboratories.com [rdlaboratories.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low solubility of Gnetifolin E in aqueous solutions
Welcome to the technical support center for Gnetifolin E. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its low aqueous solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common challenge with many natural polyphenolic compounds like this compound. The first steps in troubleshooting this issue involve optimizing your initial dissolution method:
-
Sonication: Have you tried sonicating your solution? This can help break up particle agglomerates and increase the surface area available for dissolution.
-
Heating: Gentle heating can sometimes increase the solubility of a compound. However, be cautious as excessive heat can lead to degradation. We recommend a preliminary thermal stability test.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Based on the structure of this compound, which contains phenolic hydroxyl groups, increasing the pH of your aqueous solution to deprotonate these groups may enhance its solubility. It is crucial to assess the stability of this compound at different pH values.
Q2: What are some common organic co-solvents that can be used to dissolve this compound for in vitro studies?
A2: For in vitro experiments, it is common to first dissolve a poorly soluble compound in a small amount of an organic solvent before diluting it with the aqueous experimental medium. Some commonly used co-solvents include:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for dissolving a broad range of compounds.
-
Ethanol: Another common and less toxic alternative to DMSO.
-
Methanol: Can be used for stock solution preparation, but care should be taken due to its volatility and toxicity.
-
Acetone: Useful for initial solubilization, but its high volatility can be a concern.
Important: Always prepare a concentrated stock solution in the organic solvent and then dilute it to the final working concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.1-1%) to not affect your experimental system. A vehicle control (medium with the same concentration of the organic solvent) is essential in your experiments.
Q3: The low solubility of this compound is affecting its oral bioavailability in my animal studies. What formulation strategies can I explore?
A3: Low oral bioavailability is a significant hurdle for many poorly soluble compounds.[1] Several formulation strategies can be employed to enhance the absorption of this compound:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[2] Techniques like micronization and nanosuspension can be explored.[3][4]
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier matrix at the molecular level.[5] This can enhance wettability and dissolution. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidones (PVPs).
-
Lipid-Based Formulations: These formulations can improve oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2] Self-emulsifying drug delivery systems (SEDDS) are a promising option.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution when diluting the DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is within the tolerance limit of your experimental system). 3. Explore the use of surfactants like Tween 80 or solubilizing agents like cyclodextrins in your aqueous buffer.[7] |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium, leading to variable effective concentrations. | 1. Visually inspect the culture wells for any signs of precipitation after adding the compound. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using a formulation approach, such as complexation with hydroxypropyl-β-cyclodextrin, to maintain solubility in the culture medium. |
| Low and variable oral bioavailability in pharmacokinetic studies. | Poor dissolution of this compound in the gastrointestinal tract.[8] | 1. Implement formulation strategies such as creating a nanosuspension or a solid dispersion of this compound. 2. Consider co-administration with absorption enhancers. 3. Explore lipid-based formulations to take advantage of lymphatic absorption. |
Quantitative Data: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| Deionized Water | 25 | To be determined | To be determined |
| Phosphate-Buffered Saline (pH 7.4) | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Polyethylene Glycol 400 (PEG 400) | 25 | To be determined | To be determined |
| 10% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 25 | To be determined | To be determined |
Note: The molecular weight of this compound is 420.4 g/mol .[9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-Solvent
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 5 mg) and place it into a microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 118.9 µL of DMSO to 5 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation
Objective: To prepare a this compound solution with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The concentration of solubilized this compound in the filtrate can be quantified using a suitable analytical method such as HPLC-UV.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Strategies to overcome the low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. longdom.org [longdom.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Vitamin E/Cyclodextrin Inclusion Complex Electrospun Nanofibers: Enhanced Water Solubility, Prolonged Shelf Life, and Photostability of Vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C21H24O9 | CID 13783629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of Gnetifolin E during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Gnetifolin E during storage and throughout your experiments. The information provided is based on the stability profiles of closely related stilbenoids, such as resveratrol, as direct comprehensive stability data for this compound is limited in publicly available literature. It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Based on the behavior of similar stilbenoid compounds, the primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, and alkaline pH conditions. Oxygen can also contribute to oxidative degradation.
Q2: How should I store my solid this compound powder?
A2: To ensure maximum stability, solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. It is recommended to store it at a low temperature, ideally at -20°C or -80°C, especially for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
Q3: What is the best way to prepare and store this compound solutions?
A3: this compound solutions are more susceptible to degradation than the solid powder. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be prepared in a buffer with a slightly acidic pH (pH < 6.8) and stored in amber vials at -20°C or -80°C.[1][2] Avoid neutral or alkaline pH buffers, as they can significantly accelerate degradation.[1][2]
Q4: I observed a change in the color of my this compound solution. What does this indicate?
A4: A color change in your this compound solution, such as turning yellowish or brownish, is a likely indicator of degradation.[3] This can be caused by exposure to light, elevated temperature, or alkaline conditions, leading to the formation of degradation products.[3] It is recommended to discard the solution and prepare a fresh one.
Q5: Can I expose my this compound samples to ambient light during my experiments?
A5: It is strongly advised to minimize the exposure of this compound to ambient light, especially UV light. Stilbenoids are known to undergo photoisomerization and photodegradation.[4][5][6] Conduct your experiments under subdued light conditions or use amber-colored labware to protect the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency or inconsistent experimental results. | Degradation of this compound in stock solutions or during the experiment. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.- Ensure the pH of your experimental buffer is acidic to neutral (ideally below 6.8).[1][2]- Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | - Confirm the identity of the new peaks using LC-MS.- Review your storage and handling procedures to identify potential causes of degradation (light, temperature, pH).- Perform a forced degradation study to intentionally generate and identify potential degradation products, which can then be used as markers. |
| Precipitation of this compound in my aqueous buffer. | Poor solubility of this compound. | - Consider using a co-solvent such as ethanol or DMSO to improve solubility before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.- Prepare a more diluted stock solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Stilbenoid Compound (Adapted for this compound)
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Ethanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 1 hour.[3]
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.[3]
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
Also, heat a solution of this compound (in a suitable solvent) at 60°C for 24 hours.[3]
-
Prepare solutions of the heat-stressed samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV lamp (e.g., 365 nm) for 24 hours.[3]
-
Prepare the sample for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
-
Identification of Degradation Products:
-
Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
-
Protocol 2: Stability-Indicating HPLC Method for a Stilbenoid Compound (General Method)
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate multiple components. A common mobile phase combination is:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Stilbenoids typically have a maximum absorbance around 300-320 nm. Monitor at a specific wavelength (e.g., 306 nm for resveratrol) or use a PDA detector to scan a range of wavelengths.
-
Injection Volume: 10-20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Quantitative Data Summary (Hypothetical for this compound, based on Resveratrol data)
The following table summarizes the expected stability of this compound under different conditions, with degradation kinetics often following a first-order model.
| Condition | Parameter | Value (Hypothetical) | Reference (Resveratrol) |
| pH Stability | Half-life at pH 7.4, 37°C | < 3 days | [1] |
| Half-life at pH 8.0, 37°C | < 10 hours | [1] | |
| Stability at pH < 6.8 | Relatively stable | [1][2] | |
| Thermal Stability | Degradation at 125°C after 20 min | ~17% | [1] |
| Degradation at 175°C after 20 min | ~70% | [1] | |
| Photostability | Half-life under 365 nm UV light (in ethanol) | ~2.8 minutes (trans-isomer) | [4] |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical and photocatalytic degradation of trans-resveratrol - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of Gnetifolin E in vitro
Welcome to the technical support center for Gnetifolin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to achieving expected bioactivity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected or no biological activity with this compound in our cell-based assays. What are the common initial troubleshooting steps?
Low bioactivity is a common issue when working with natural compounds like stilbenoids. The initial steps should focus on verifying the integrity of the compound and the fundamental parameters of the experimental setup.
-
Compound Integrity and Handling:
-
Solubility: this compound, like other stilbenoids, is expected to have poor water solubility.[1] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions in your aqueous culture medium. Visually inspect the stock solution for any precipitation.
-
Stability: Stilbenoids can be sensitive to light, heat, and air.[1] Protect your stock solutions and experimental plates from light and minimize freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Purity: Verify the purity of your this compound batch via methods like HPLC or NMR if this information is not available from the supplier. Impurities can interfere with the assay or compete with the compound's activity.
-
-
Experimental Conditions:
-
Concentration Range: You may be using a concentration range that is too low. Stilbenoids can act at a wide range of concentrations. For example, the related compound Gnetin H showed effects on glioblastoma cells between 4–20 µM[2], while Gnetol demonstrated hepatoprotective effects at concentrations as high as 200 µg/mL.[3] A broad dose-response experiment is recommended.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, this should be kept below 0.5%, but the tolerance is cell-line dependent. Run a vehicle-only control to confirm.
-
-
Cellular System:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to a given compound. The observed bioactivity can be highly dependent on the cellular context, such as the expression of specific target proteins or metabolic enzymes.[4] The colon cancer cell line Caco-2, for instance, was found to be more sensitive to certain stilbenoids than the HT-29 line.[4]
-
Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Over-confluent or stressed cells can respond differently to stimuli.
-
Q2: How can I determine if the low activity of this compound is due to poor solubility in my assay medium?
Precipitation of the compound in the aqueous culture medium is a primary cause of low bioactivity. Here are steps to investigate and mitigate solubility issues:
-
Visual Inspection: After adding the this compound working solution to your culture medium, gently mix and let it sit for a few minutes. Inspect the medium under a microscope for any signs of precipitation (crystals or amorphous particles).
-
Solubility Test: Prepare serial dilutions of this compound in your specific cell culture medium. Measure the absorbance or use light scattering to detect the point at which the compound precipitates.
-
Modify Dissolution Method:
-
Use a stock solution in 100% DMSO and ensure it is vortexed thoroughly.
-
When diluting into the aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate dispersion and prevent immediate precipitation.
-
-
Consider Solubilizing Agents: For stilbenoids, complexation with cyclodextrins has been shown to improve aqueous solubility.[1] However, be aware that such agents could have their own biological effects and should be tested with appropriate controls.
Q3: What concentration range and incubation time should I use for this compound?
The optimal concentration and incubation time are highly dependent on the specific assay and cell line. Since data for this compound is limited, we can draw recommendations from related stilbenoids. A systematic approach is crucial.
-
Concentration-Response Curve: Perform a broad-range dose-response experiment. A range from 0.1 µM to 100 µM is a reasonable starting point. Some studies on related compounds have used concentrations up to 200 µg/mL.[3]
-
Time-Course Experiment: The compound's effect may be time-dependent. Test several time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period for your specific endpoint. For instance, Gnetin H was incubated for 3 days (72 hours) to measure its effect on cell proliferation.[2]
The table below summarizes concentrations used for related stilbenoids in various in vitro assays.
| Compound | Cell Line | Assay Type | Effective Concentration/IC50 | Reference |
| Gnetol | BRL3A | Hepatoprotection (CCl4-induced toxicity) | 50-200 µg/mL (offered 54.3% protection at 200 µg/mL) | [3][5] |
| Gnetol | - | DPPH Radical Scavenging | IC50: 17.15 µg/mL | [3] |
| Gnetin H | T98G (Glioblastoma) | Cell Proliferation (WST-8) | 4–20 µM (inhibitory effects) | [2] |
| Resveratrol | Caco-2, HT-29 | Antiproliferative | >100 µM can be reached in the colon | [4] |
Troubleshooting Workflows & Diagrams
General Troubleshooting Workflow for Low Bioactivity
This diagram outlines a systematic approach to diagnosing the cause of low in vitro activity.
Caption: A step-by-step workflow for troubleshooting low in vitro bioactivity.
Potential Signaling Pathways for Stilbenoids
This compound belongs to the stilbenoid family. Related compounds like Gnetin C and Gnetin H have been shown to modulate metabolic and cell survival pathways.[2][6] This diagram illustrates a potential signaling cascade that could be investigated.
Caption: Potential signaling pathways modulated by stilbenoids like this compound.
Detailed Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Medium
Objective: To determine the approximate solubility limit of this compound in a specific cell culture medium to avoid precipitation during experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is completely dissolved by vortexing.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in cell culture medium. For example, to test concentrations from 1 µM to 200 µM, add the required volume of stock to tubes containing pre-warmed medium. Ensure the final DMSO concentration remains constant and below 0.5%.
-
Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for 1-2 hours to mimic experimental conditions.
-
Visual and Microscopic Inspection: After incubation, visually inspect each tube against a dark background for signs of cloudiness or precipitation. Pipette a small aliquot onto a slide and examine under a microscope (10x or 20x objective) for crystal formation.
-
(Optional) Quantitative Measurement: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure its absorbance at a wavelength determined by a UV-Vis scan of the compound. A plateau in absorbance with increasing concentration indicates the solubility limit has been reached.
Protocol 2: Cell Viability Assessment using WST-8 Assay
Objective: To measure the effect of this compound on the proliferation and viability of a chosen cell line.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "cells + vehicle" controls and "medium only" blanks.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours, or until a sufficient color change is observed in the control wells.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle) * 100
-
-
Plot the % viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate if this compound affects the phosphorylation state or expression level of key proteins in a signaling pathway (e.g., Akt/mTOR or MAPK/ERK).
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat cells with this compound at selected concentrations (and a vehicle control) for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., anti-Akt or anti-β-actin). Analyze the band intensities using densitometry software.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Main Determinants Affecting the Antiproliferative Activity of Stilbenes and Their Gut Microbiota Metabolites in Colon Cancer Cells: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for Gnetifolin E synthesis
Welcome to the technical support center for the synthesis of Gnetifolin E. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support the optimization of your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My oxidative coupling reaction to form the this compound backbone is resulting in a low yield and a complex mixture of products. What are the likely causes and solutions?
A1: Low yields and product mixtures in oxidative coupling reactions involving phenols are common. Here are the primary causes and troubleshooting strategies:
-
Cause 1: Non-selective radical-radical coupling. The oxidative coupling of resveratrol and gnetol proceeds via radical intermediates, which can couple in various undesired ways, leading to a range of oligomers.
-
Troubleshooting:
-
Control of Reagent Stoichiometry: Carefully control the molar ratio of your starting materials. An excess of one reactant may favor the formation of homodimers over the desired heterodimer. Experiment with ratios from 1:1 to 1:1.5 of resveratrol to gnetol.
-
Slow Addition of Oxidant: Add the oxidizing agent (e.g., silver acetate, ferric chloride) slowly and portion-wise to the reaction mixture. This maintains a low concentration of radical species, minimizing side reactions.
-
Enzyme-Catalyzed Reactions: Consider using a biocatalyst like laccase or peroxidase. These enzymes can offer greater regio- and stereoselectivity in phenol coupling reactions.[1]
-
-
Cause 2: Over-oxidation of starting materials and product. Phenolic compounds are susceptible to oxidation beyond the desired coupling, leading to degradation and the formation of quinone-like byproducts.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation by atmospheric oxygen.
-
-
Cause 3: Incorrect Solvent Choice. The solvent can significantly influence the solubility of reactants and the stability of intermediates.
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents. A mixture of a polar solvent like methanol or acetone with water is often effective for dissolving the phenolic starting materials.
-
Q2: I am having trouble with the removal of protecting groups from the hydroxyl functionalities without affecting the stilbene double bond or other sensitive parts of the molecule. What should I do?
A2: The selective deprotection of a poly-hydroxylated molecule like this compound is a critical step. Here are some common issues and their solutions:
-
Cause 1: Harsh deprotection conditions. Strong acidic or basic conditions required for some protecting groups can lead to undesired side reactions, such as isomerization or cleavage of the stilbene double bond.
-
Troubleshooting:
-
Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under different, mild conditions. For example, use silyl ethers (e.g., TBDMS), which are removed by fluoride ions (e.g., TBAF), alongside benzyl ethers, which are removed by hydrogenolysis. This allows for sequential and selective deprotection.
-
Mild Deprotection Reagents: For acid-labile groups, use milder acids like pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids. For base-labile groups, consider using milder bases like potassium carbonate in methanol.
-
-
Cause 2: Incomplete deprotection. Steric hindrance around some hydroxyl groups can make deprotection challenging.
-
Troubleshooting:
-
Extended Reaction Time/Increased Temperature: Cautiously increase the reaction time or temperature while carefully monitoring for side product formation.
-
More Potent Reagents: If mild conditions fail, a switch to a more potent deprotection reagent might be necessary, but this should be done with careful monitoring.
-
Q3: The purification of the final this compound product from the reaction mixture is proving to be difficult. What are the best purification strategies?
A3: The purification of polar, poly-hydroxylated compounds like stilbenoids can be challenging due to their similar polarities and potential for tailing on silica gel.
-
Problem: Co-elution of structurally similar byproducts. The reaction mixture often contains unreacted starting materials and various oligomeric side products with polarities close to that of this compound.
-
Troubleshooting:
-
Multi-Step Chromatography: A combination of chromatographic techniques is often most effective.
-
Normal-Phase Chromatography: Use silica gel chromatography as an initial purification step. Employ a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The addition of a small amount of acetic acid or methanol to the eluent can sometimes improve peak shape and separation.
-
Reverse-Phase Chromatography: For final purification, reverse-phase HPLC (High-Performance Liquid Chromatography) using a C18 column is highly recommended. A water/acetonitrile or water/methanol gradient is typically used.
-
-
Inclusion Complexation: Stilbenes can form inclusion complexes with cyclodextrins. This property can be exploited for purification by precipitating the this compound-cyclodextrin complex from the solution.
-
Experimental Protocols
The following are proposed key experimental protocols for the synthesis of this compound, based on a biomimetic approach adapted from the synthesis of related stilbenolignans.
Protocol 1: Biomimetic Oxidative Coupling of Resveratrol and Gnetol
This protocol outlines the key step in forming the this compound backbone.
-
Materials:
-
Resveratrol (1 equivalent)
-
Gnetol (1.2 equivalents)
-
Silver (I) Acetate (AgOAc) (2.5 equivalents)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve resveratrol and gnetol in a mixture of anhydrous methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask under an inert atmosphere.
-
Stir the solution at room temperature for 15 minutes to ensure complete dissolution.
-
Add silver (I) acetate to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the protected this compound.
-
Protocol 2: Deprotection of Hydroxyl Groups
This protocol describes a general method for the removal of silyl protecting groups, which are commonly used for hydroxyl protection in polyphenol synthesis.
-
Materials:
-
Protected this compound (1 equivalent)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equivalents per silyl group)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the protected this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (typically 1 M in THF) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound using reverse-phase HPLC.
-
Data Presentation
Table 1: Optimization of Oxidative Coupling Reaction Conditions
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield of Heterodimer (%) |
| 1 | AgOAc | MeOH/DCM | 25 | 3 | 45 |
| 2 | FeCl₃ | Acetone/H₂O | 25 | 4 | 38 |
| 3 | Laccase/O₂ | Phosphate Buffer (pH 5) | 30 | 12 | 55 |
| 4 | (diacetoxyiodo)benzene | CH₂Cl₂ | 0 | 2 | 42 |
Visualizations
Diagram 1: Proposed Biomimetic Synthesis Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Oxidative Coupling
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Enhancing the Bioavailability of Gnetifolin E in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of formulations for Gnetifolin E, a stilbenoid with therapeutic potential but presumed low oral bioavailability. Due to the limited publicly available data on this compound's specific physicochemical properties, this guide leverages data from analogous, well-studied stilbenoids like resveratrol and gnetol to provide actionable insights and experimental protocols.
Frequently Asked Questions (FAQs)
1. What is the expected oral bioavailability of this compound and why is it likely to be low?
Direct pharmacokinetic data for this compound is scarce. However, based on its structural similarity to other stilbenoids, its oral bioavailability is expected to be low. For instance, gnetol, a closely related compound, exhibits an oral bioavailability of only 6.59% in rats[1][2][3]. The primary reasons for this low bioavailability are:
-
Poor Aqueous Solubility: Stilbenoids are generally poorly soluble in water, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Like other stilbenoids, this compound is likely to undergo rapid and extensive metabolism in the intestines and liver, primarily through glucuronidation and sulfation[2][3]. This converts the active compound into more water-soluble and easily excretable metabolites before it can reach systemic circulation.
2. What are the most promising formulation strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies have proven effective for improving the oral bioavailability of poorly soluble and rapidly metabolized compounds like stilbenoids. The most promising approaches include:
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to enhanced dissolution velocity. Techniques like solid lipid nanoparticles (SLNs) and polymeric nanoparticles have been shown to improve the systemic exposure of resveratrol[4][5][6].
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This can lead to a significant increase in solubility and dissolution rate. Studies on resveratrol have demonstrated a substantial increase in bioavailability, with some solid dispersion formulations achieving up to 40% absolute bioavailability in rats[7][8][9].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. SEDDS can enhance the solubility and absorption of lipophilic drugs. For resveratrol, SEDDS have been shown to increase oral bioavailability by 3.2-fold compared to a solution[10][11][12][13].
3. What are the key physicochemical parameters of this compound that I should determine experimentally?
To effectively design and troubleshoot this compound formulations, it is crucial to experimentally determine the following physicochemical properties:
-
Aqueous Solubility: This is a fundamental parameter that will dictate the necessity and the type of solubility enhancement technique required.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound and helps in selecting appropriate excipients for lipid-based formulations like SEDDS.
-
Permeability: Assessing the intestinal permeability, for example, using Caco-2 cell monolayers, will help classify this compound according to the Biopharmaceutics Classification System (BCS) and predict its absorption characteristics.
4. How can I inhibit the rapid metabolism of this compound?
While formulating to enhance absorption is key, addressing the extensive first-pass metabolism can further improve bioavailability. One strategy is the co-administration of inhibitors of the metabolizing enzymes (UDP-glucuronosyltransferases and sulfotransferases). For example, piperine, a component of black pepper, has been shown to inhibit these enzymes and enhance the bioavailability of resveratrol in some studies[14][15]. However, the effectiveness of this approach for this compound would need to be experimentally verified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency / Drug Loading in Nanoparticles | 1. Poor affinity of this compound for the nanoparticle core material. 2. Drug leakage during the formulation process (e.g., high shear stress, temperature). 3. Suboptimal drug-to-carrier ratio. | 1. Screen different polymers or lipids for nanoparticle formation to find one with better compatibility with this compound. 2. Optimize the formulation process parameters (e.g., sonication time, homogenization speed, temperature). 3. Experiment with different drug-to-carrier ratios to find the optimal loading capacity. |
| Particle Aggregation and Instability of Nanoparticle Suspensions | 1. Insufficient surface charge (low zeta potential). 2. Inadequate steric stabilization. 3. Ostwald ripening (for nanoemulsions). | 1. Incorporate a charged surfactant or polymer to increase the zeta potential (ideally > |30| mV). 2. Add a steric stabilizer, such as a PEGylated lipid or polymer, to the formulation. 3. For nanoemulsions, select an oil phase in which this compound is highly soluble to minimize Ostwald ripening. |
| Poor In Vitro Dissolution of Solid Dispersions | 1. Recrystallization of the amorphous drug during storage or dissolution. 2. Inappropriate carrier selection. 3. Insufficient drug-carrier interaction. | 1. Store the solid dispersion in a low-humidity environment and consider adding a crystallization inhibitor. 2. Select a carrier that has good miscibility with this compound and can form a stable amorphous solid solution. 3. Utilize techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm the amorphous state and assess drug-carrier interactions. |
| Phase Separation or Precipitation in SEDDS upon Dilution | 1. Incorrect ratio of oil, surfactant, and co-surfactant. 2. Poor emulsification properties of the selected excipients. 3. Drug precipitation from the supersaturated state. | 1. Construct a ternary phase diagram to identify the optimal excipient ratios for stable nanoemulsion formation. 2. Screen a wider range of surfactants and co-surfactants with different HLB values. 3. Include a precipitation inhibitor in the formulation. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | 1. Rapid metabolism in vivo not accounted for in vitro. 2. Inadequate simulation of gastrointestinal conditions in vitro. 3. Formulation instability in the gastrointestinal tract. | 1. Use in vitro models that incorporate metabolic enzymes (e.g., liver microsomes, S9 fractions) to assess metabolic stability. 2. Employ biorelevant dissolution media that mimic the fed and fasted states of the intestine. 3. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. |
Quantitative Data from Analogous Compounds
The following tables summarize pharmacokinetic data from studies on resveratrol and gnetol, which can serve as a benchmark for what might be achievable with this compound formulations.
Table 1: Pharmacokinetic Parameters of Gnetol in Rats
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral Suspension | 100 mg/kg | Not Reported | Not Reported | Not Reported | 6.59 | [1][2][3] |
| Intravenous | 10 mg/kg | Not Reported | Not Reported | Not Reported | 100 | [1][2] |
Table 2: Bioavailability Enhancement of Resveratrol with Different Formulations in Animal Models
| Formulation Type | Key Excipients | Fold Increase in Bioavailability (vs. Suspension) | Absolute Bioavailability (%) | Reference |
| Solid Dispersion | Eudragit E/HCl | - | 40 | [7] |
| Solid Dispersion | PEG6000, F68 | Significant improvement | Not Reported | [16][17] |
| Nanoparticles (Layer-by-Layer) | Polyallylamine hydrochloride, Dextran sulfate | 1.76 | Not Reported | [18] |
| Nanoparticles (Casein) | Casein | 10 | 26.5 | [19] |
| SEDDS | Capryol 90, Cremophor EL, Tween 20 | 3.2 | Not Reported | [10] |
| SEDDS | Lauroglycol FCC, Labrasol, Transcutol P | 4.31 (AUC increase) | Not Reported | [11][12] |
Experimental Protocols
Here are detailed methodologies for two key formulation strategies.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion using DSC, XRD, and Fourier-transform infrared spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interactions.
-
Evaluate the in vitro dissolution of the solid dispersion in simulated gastric and intestinal fluids.
-
Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Oleic acid (oil), Tween 80 (surfactant), Transcutol HP (co-surfactant), Magnetic stirrer, Water bath, Particle size analyzer.
-
Procedure:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Ternary Phase Diagram Construction:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the region of nanoemulsion formation (clear or slightly bluish, transparent mixtures).
-
-
Formulation Preparation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Dissolve this compound in the oil phase with gentle heating (40°C) and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear solution is obtained.
-
-
Characterization:
-
Dilute the prepared SEDDS with water (1:100) and measure the droplet size, polydispersity index (PDI), and zeta potential.
-
Assess the self-emulsification time and the stability of the resulting nanoemulsion.
-
-
In Vitro Dissolution: Perform in vitro dissolution studies of the this compound-loaded SEDDS.
-
Visualizations
Caption: Workflow for Solid Dispersion Formulation.
Caption: Troubleshooting Low Bioavailability.
References
- 1. Preclinical Pharmacokinetics and Pharmacodynamics and Content Analysis of Gnetol in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resveratrol-Based Nanoformulations as an Emerging Therapeutic Strategy for Cancer [frontiersin.org]
- 6. bohrium.com [bohrium.com]
- 7. Enhanced Oral Bioavailability of Resveratrol by Using Neutralized Eudragit E Solid Dispersion Prepared via Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sustained-Release Solid Dispersion of High-Melting-Point and Insoluble Resveratrol Prepared through Hot Melt Extrusion to Improve Its Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Nanoemulsifying Drug Delivery System for Resveratrol: Enhanced Oral Bioavailability and Reduced Physical Fatigue in Rats [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Trans-resveratrol self-nano-emulsifying drug delivery system (SNEDDS) with enhanced bioavailability potential: optimization, pharmacokinetics and in situ single pass intestinal perfusion (SPIP) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats - a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.qub.ac.uk [pure.qub.ac.uk]
Resolving co-elution of Gnetifolin E with other stilbenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Gnetifolin E with other stilbenoids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stilbenoids that co-elute with this compound?
A1: Due to their structural similarities, this compound often co-elutes with other stilbenoids, particularly those found in plants of the Gnetum genus. Common co-eluting compounds include resveratrol, gnetin C, gnemonosides A, C, and D, as well as various resveratrol dimers.[1][2] The specific co-eluting compounds will depend on the sample matrix.
Q2: What is the typical chromatographic method used for the analysis of this compound and other stilbenoids?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis of this compound and other stilbenoids.[3][4] This technique separates compounds based on their hydrophobicity.
Q3: What type of HPLC column is recommended for separating this compound?
A3: A C18 column is a good starting point for developing a separation method for this compound. Specifically, columns such as the Cosmosil 5C18-AR-II have been successfully used for the analysis of stilbenoid extracts from Gnetum species.[3][4]
Q4: Can I use a single chromatographic step to purify this compound?
A4: While analytical separation can sometimes be achieved in a single run, purification of this compound from a complex plant extract typically requires multiple chromatographic steps. A common strategy involves an initial separation using open column chromatography with an ODS (octadecylsilane) stationary phase, followed by silica gel chromatography, and finally, preparative HPLC.[1][2][3][4]
Troubleshooting Guide: Resolving Co-elution of this compound
Issue 1: Poor resolution between this compound and an unknown stilbenoid.
This is a common issue when analyzing crude extracts. The following steps can help improve the separation.
Protocol: Method Development for Improved Resolution
This protocol outlines a systematic approach to optimize your HPLC method for better separation of this compound.
1. Mobile Phase Optimization:
- Initial Conditions: Start with a simple binary mobile phase of water (A) and acetonitrile or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
- Gradient Adjustment:
- If this compound and the contaminant are eluting very close together, flatten the gradient around the elution time of the peaks of interest. A shallower gradient increases the separation time and allows for better resolution.
- If the peaks are broad, a steeper gradient might be necessary to improve peak shape, but this can decrease resolution.
- Solvent Strength: If this compound is co-eluting with a less polar compound, decrease the initial percentage of the organic solvent (B) in your gradient. If it is co-eluting with a more polar compound, you may need to start with a slightly higher percentage of solvent B.
2. Stationary Phase Selection:
- If optimizing the mobile phase does not provide adequate resolution, consider trying a different stationary phase.
- Phenyl-Hexyl Column: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like stilbenoids due to pi-pi interactions.
- Pentafluorophenyl (PFP) Column: A PFP column offers different selectivity based on dipole-dipole, and pi-pi interactions, which can be effective for separating structurally similar isomers.
3. Temperature and Flow Rate Adjustment:
- Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 25°C and 40°C.
- Flow Rate: Decreasing the flow rate can increase the resolution but will also increase the run time.
Quantitative Data Summary: HPLC Method Parameters for Stilbenoid Separation
| Parameter | Column Type | Mobile Phase | Gradient Program | Reference |
| Method 1 | Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm) | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid | Not specified, but used for analysis of Gnetum seed extract. | [3][4] |
| Method 2 | RP C8 Select B | A: Water, B: Acetonitrile | Gradient elution | [5] |
Issue 2: this compound peak is tailing.
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or column overload.
Troubleshooting Steps:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Lower the pH of the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing for acidic analytes.
-
Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. Column overload can lead to peak tailing.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak tailing.
Visualizations
Experimental Workflow for this compound Isolation and Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
Troubleshooting Logic for Co-elution
Caption: Decision tree for troubleshooting co-elution issues.
References
- 1. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Greenness Assessment and Validation of HPLC Method for Simultaneous Determination of Resveratrol and Vitamin E in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio for Gnetifolin E in mass spectrometry
Gnetifolin E Mass Spectrometry Signal-to-Noise Ratio Enhancement Center
Welcome to the technical support center for the mass spectrometric analysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the signal-to-noise (S/N) ratio for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in mass spectrometry?
A1: this compound has a molecular weight of approximately 420.4 g/mol .[1] In positive ion mode electrospray ionization (ESI), the most common adduct is the protonated molecule, [M+H]⁺, which would be observed at an m/z of approximately 421.149.[1] In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 419.134. Depending on the mobile phase and sample matrix, other adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is the most appropriate technique for analyzing this compound. ESI is a "soft" ionization method that imparts little residual energy onto the analyte molecule, which minimizes fragmentation and typically results in a strong molecular ion peak.[2] This is particularly advantageous for quantitative analysis where the primary goal is to maximize the signal of the precursor ion. Given that this compound is often analyzed using Liquid Chromatography (LC), ESI is highly compatible with LC-MS workflows.[3]
Q3: What are the primary causes of a low signal-to-noise ratio for this compound?
A3: A low S/N ratio can stem from several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[4][5][6] This is a major concern in complex matrices like biological fluids or plant extracts.
-
Suboptimal Ionization Parameters: Incorrect settings for the ion source, such as capillary voltage, gas flow rates, and temperature, can lead to inefficient ionization and thus a weaker signal.
-
Poor Chromatographic Resolution: If this compound is not adequately separated from other components in the sample, it can lead to ion suppression and a higher baseline noise.[7]
-
Sample Degradation: this compound, as a phenolic compound, may be susceptible to degradation if samples are not handled or stored properly.
-
Instrument Contamination: A dirty ion source or mass analyzer can increase background noise and reduce signal intensity.[8]
Q4: How can I mitigate matrix effects in my analysis?
A4: Mitigating matrix effects is crucial for accurate and sensitive quantification. Strategies include:
-
Improved Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimize the LC method to achieve better separation of this compound from matrix components. Using a column with a different stationary phase or adjusting the mobile phase gradient can be effective.[7]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. If a SIL standard is unavailable, a structurally similar compound (analog internal standard) can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to compensate for consistent matrix effects across samples.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of this compound.
Problem 1: I am observing a weak or non-existent signal for the this compound precursor ion.
| Possible Cause | Suggested Solution |
| Ion Suppression | Co-eluting matrix components are suppressing the ionization of this compound.[4][5] Solution: Enhance sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering compounds. Optimize the LC gradient to better separate this compound from the matrix. |
| Incorrect Ionization Mode | The mass spectrometer is set to the wrong polarity. Solution: this compound can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Run test injections in both modes to determine which provides a better signal for your specific sample and mobile phase conditions. |
| Suboptimal Source Parameters | Capillary voltage, nebulizer gas pressure, or source temperature are not optimized. Solution: Perform a systematic optimization of all ESI source parameters. Infuse a standard solution of this compound and adjust each parameter to maximize the signal intensity. |
| Sample Degradation | This compound has degraded during sample preparation or storage. Solution: Prepare fresh samples and standards. Store stock solutions and prepared samples at low temperatures (-20°C or -80°C) and protect from light. |
Problem 2: The baseline in my chromatogram is excessively noisy.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or additives are causing high background noise. Solution: Use high-purity, LC-MS grade solvents and fresh additives (e.g., formic acid, ammonium formate). Filter all mobile phases before use. |
| Dirty Ion Source | The ion source, particularly the capillary and sampling cone, is contaminated.[8] Solution: Follow the manufacturer's protocol to clean the ion source components. Regular cleaning is essential when analyzing complex samples. |
| Leaks in the LC System | A leak in the LC system can introduce air and cause pressure fluctuations, leading to a noisy baseline. Solution: Perform a leak check on the entire LC system, paying close attention to fittings and connections. |
| Inefficient Nebulization | The ESI spray is unstable. Solution: Check the nebulizer for blockages. Ensure the mobile phase flow rate is appropriate for the ESI source. Optimize nebulizer gas flow. |
Problem 3: The retention time for this compound is shifting between injections.
| Possible Cause | Suggested Solution |
| Lack of Column Equilibration | The analytical column is not sufficiently equilibrated between runs. Solution: Increase the column equilibration time at the end of each gradient run to ensure the column returns to its initial state before the next injection. |
| Changes in Mobile Phase Composition | The mobile phase composition is changing over time due to evaporation or improper mixing. Solution: Ensure mobile phase bottles are capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly. |
| Column Degradation | The stationary phase of the column is degrading. Solution: Use a guard column to protect the analytical column. If performance continues to decline, replace the column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
This protocol is designed to clean up a crude plant extract for subsequent LC-MS/MS analysis.
-
SPE Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB).
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.
-
Sample Loading: Dissolve the dried plant extract in 1 mL of 10% methanol in water. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute this compound from the cartridge using 2 mL of 90% methanol in water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data Summary
Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions for this compound
Based on publicly available fragmentation data, the following transitions can be used for quantification and confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 421.15 | 199.08 | 20 | Quantification |
| 421.15 | 135.04 | 30 | Confirmation |
| 421.15 | 259.10 | 25 | Confirmation |
Note: Collision energies should be optimized for the specific instrument being used.
Table 2: Impact of Sample Preparation on this compound Signal-to-Noise Ratio (Hypothetical Data)
| Sample Preparation Method | Signal Intensity (counts) | Baseline Noise (counts) | Signal-to-Noise Ratio (S/N) |
| Dilute and Shoot | 50,000 | 2,500 | 20 |
| Protein Precipitation | 120,000 | 4,000 | 30 |
| Solid-Phase Extraction (SPE) | 450,000 | 1,500 | 300 |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Mechanism of Ion Suppression in ESI.
Caption: Troubleshooting decision tree for low S/N.
References
- 1. This compound | C21H24O9 | CID 13783629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Gnetifolin E versus Resveratrol: A Comparative Analysis of Stilbenoid Bioactivity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of Gnetifolin E and resveratrol. Due to the limited availability of specific experimental data for this compound, this guide incorporates data for Gnetin C, a closely related resveratrol dimer also found in Gnetum species, to provide a substantive comparison against the well-documented bioactivities of resveratrol.
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has been the subject of extensive research for its diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, a stilbenoid found in the lianas of Gnetum parvifolium, belongs to the same class of compounds. While research on this compound is emerging, comprehensive comparative data with resveratrol is scarce. This guide aims to bridge this gap by presenting available data for resveratrol and its analogous dimer, Gnetin C, offering insights into the potential therapeutic efficacy of these compounds.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the available quantitative data for resveratrol and gnetin C, providing a basis for comparing their performance in key biological assays.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Resveratrol | DPPH | 131 µM | [3] |
| ABTS | 2 µg/mL | [4] | |
| Gnetol (analogue) | DPPH | 131.11 µg/mL | [5] |
IC50 (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Source |
| Resveratrol | Nitric Oxide Production | Microglial cells | - | [6][7][8] |
| Gnetin C | Not available | - | - | - |
Lower IC50 values indicate greater potency.
Table 3: Comparative Cytotoxic Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Source |
| Resveratrol | MCF-7 (Breast Cancer) | 238 µM (24h) | [9] |
| HCT116 (Colon Cancer) | 170 µM (24h) | [10] | |
| Caco-2 (Colon Cancer) | 120 µM (24h) | [10] | |
| DU145 (Prostate Cancer) | 21.8 µM (72h) | [11] | |
| PC3M (Prostate Cancer) | 24.4 µM (72h) | [11] | |
| Gnetin C | HL-60 (Leukemia) | 13 µM | [12] |
| DU145 (Prostate Cancer) | 6.6 µM (72h) | [11] | |
| PC3M (Prostate Cancer) | 8.7 µM (72h) | [11] |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (in methanol), test compound, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A solution of the test compound at various concentrations is added to a solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[13][14]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate, test compound, and a positive control (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound at various concentrations is added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
Cell Viability Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified duration.
-
An MTT solution is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value is calculated from the dose-response curve.
-
Anti-inflammatory Assay
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages:
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Macrophages are cultured in 96-well plates and pre-treated with various concentrations of the test compound.
-
The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[6][7]
-
Signaling Pathways and Mechanisms of Action
Resveratrol is known to modulate several key signaling pathways, contributing to its wide range of biological effects. The mechanisms of action for this compound are less understood, but it is plausible that as a stilbenoid, it shares some common targets.
Resveratrol's Key Signaling Pathways:
-
Sirtuin 1 (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase. This activation is linked to improved metabolic function, reduced inflammation, and increased lifespan in various organisms.
-
AMP-activated protein kinase (AMPK) Activation: Resveratrol can activate AMPK, a central regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic pathways and the stimulation of catabolic processes, contributing to resveratrol's beneficial metabolic effects.
-
Nuclear Factor-kappa B (NF-κB) Inhibition: Resveratrol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16][17][18][19] By inhibiting NF-κB, resveratrol can suppress the expression of pro-inflammatory genes.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by resveratrol and a general workflow for assessing the cytotoxic effects of a compound.
Caption: Key signaling pathways modulated by resveratrol.
Caption: General workflow of an MTT assay for cytotoxicity.
Conclusion
The available data suggests that both resveratrol and its related stilbenoid, gnetin C, exhibit significant antioxidant and anticancer properties. Notably, in the context of prostate cancer cell lines, gnetin C demonstrated greater cytotoxic potency than resveratrol, as indicated by its lower IC50 values.[11] This suggests that resveratrol oligomers, potentially including this compound, may offer enhanced bioactivity compared to the monomer. However, the lack of direct experimental data for this compound underscores the critical need for further research to fully elucidate its therapeutic potential and to enable a direct and comprehensive comparison with resveratrol. Future studies should focus on isolating this compound and systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic activities in various in vitro and in vivo models, alongside detailed mechanistic investigations into its effects on key signaling pathways. Such research will be invaluable for the development of novel stilbenoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. ovid.com [ovid.com]
- 8. Resveratrol inhibits nitric oxide and prostaglandin E2 production by lipopolysaccharide-activated C6 microglia – La ciencia del vino [lacienciadelvino.com]
- 9. Pro-Oxidant Effect of Resveratrol on Human Breast Cancer MCF-7 Cells is Associated with CK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals2.ums.ac.id [journals2.ums.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
A Comparative Analysis of the Antioxidant Activity of Gnetifolin E and Other Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of Gnetifolin E, a stilbenoid found in Gnetum gnemon, with other well-researched stilbenoids: resveratrol, piceatannol, and oxyresveratrol. The information is compiled from various experimental studies to facilitate an objective assessment of their relative antioxidant potential.
Summary of Antioxidant Activity
The antioxidant capacity of stilbenoids is a key area of research due to their potential therapeutic applications in diseases associated with oxidative stress. While extensive data is available for compounds like resveratrol, piceatannol, and oxyresveratrol, direct comparative studies including this compound using standardized assays are limited. This guide collates available data from diverse studies to offer a comparative perspective.
The following table summarizes the 50% inhibitory concentration (IC50) values of these stilbenoids from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is crucial to note that these values are extracted from different studies, and variations in experimental conditions can influence the results. Therefore, direct comparisons should be made with caution.
| Stilbenoid | Assay | IC50 (µM) | IC50 (µg/mL) | Reference / Notes |
| This compound | - | - | - | Direct IC50 values from DPPH or ABTS assays for isolated this compound were not available in the reviewed literature. |
| Resveratrol | DPPH | 81.92 ± 9.17 | ~18.7 | [1] |
| ABTS | 2.86 | ~0.65 | [2] | |
| Piceatannol | DPPH | - | - | Data not consistently reported in µM or µg/mL. |
| ABTS | - | - | Piceatannol has been reported to have greater ROS reduction activity than resveratrol[3]. | |
| Oxyresveratrol | DPPH | - | 31.23 ± 0.57 | [4] |
| ABTS | - | 8.88 ± 0.36 | [4] | |
| Vitamin C (Ascorbic Acid) | DPPH | - | 6.35 | [2] |
| ABTS | - | 5.18 | [2] |
Note: The antioxidant activity of stilbenoids isolated from Gnetum gnemon has been reported to be comparable to that of ascorbic acid and dl-alpha-tocopherol in DPPH radical scavenging assays[5]. Another study reported the Oxygen Radical Absorbance Capacity (ORAC) for various stilbenoids from Gnetum gnemon, where some compounds showed stronger activity than L-ascorbic acid[6].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the DPPH and ABTS radical scavenging assays, based on commonly cited methodologies in the literature.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol)
-
Test compounds (this compound, other stilbenoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 517 nm
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of test samples: The stilbenoids are dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction mixture: In a 96-well plate, a specific volume of each sample dilution (e.g., 100 µL) is added to a fixed volume of the DPPH solution (e.g., 100 µL). A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, other stilbenoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Similar to the DPPH assay, stock solutions of the stilbenoids are prepared and serially diluted.
-
Reaction mixture: A small volume of each sample dilution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Nrf2-Keap1 Antioxidant Response Pathway
Stilbenoids often exert their antioxidant effects by modulating cellular signaling pathways. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: The Nrf2-Keap1 signaling pathway, a key mechanism for cellular antioxidant defense activated by stilbenoids.
General Experimental Workflow for Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of stilbenoids using in vitro assays.
Caption: A generalized workflow for the in vitro assessment of stilbenoid antioxidant activity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stilbene derivatives from Gnetum gnemon Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Gnetin C Demonstrates Potent In Vivo Anti-Inflammatory Effects: A Comparative Analysis
For Immediate Release
[City, State] – October 26, 2025 – New comparative data highlights the significant in vivo anti-inflammatory potential of Gnetin C, a resveratrol dimer found in the seeds of Gnetum gnemon. In preclinical models, Gnetin C has shown potent activity, suggesting its promise as a novel therapeutic agent for inflammatory conditions. This guide provides a comprehensive comparison of Gnetin C's performance against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, supported by experimental data and detailed protocols.
Comparative Efficacy in In Vivo Inflammation Models
The anti-inflammatory effects of Gnetin C were evaluated in a murine model of periodontitis, a chronic inflammatory disease. The results were compared with the known efficacy of Indomethacin in the widely used carrageenan-induced paw edema model, a classic test for acute inflammation.
While direct comparative studies of Gnetin C and Indomethacin in the same inflammation model are not yet available, the existing data allows for an indirect comparison of their anti-inflammatory capabilities. Gnetin C has been shown to be more potent than its parent compound, resveratrol, in reducing key inflammatory markers.[1]
Table 1: In Vivo Anti-Inflammatory Effects of Gnetin C vs. Indomethacin
| Compound | Animal Model | Dosage | Key Inflammatory Marker | Percent Inhibition |
| Gnetin C | Mouse Periodontitis | Not Specified | IL-1β | Superior to Resveratrol[1] |
| Indomethacin | Rat Carrageenan-Induced Paw Edema | 10 mg/kg | Paw Edema Volume | 54% at 3 hours[2] |
Signaling Pathways and Mechanism of Action
Gnetin C is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade, primarily the NF-κB and COX-2 pathways.
NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation.[3] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which leads to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as the enzyme COX-2. Gnetin C has been suggested to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[2]
COX-2 Signaling Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[4] By inhibiting the NF-κB pathway, Gnetin C can indirectly suppress the expression of COX-2. Direct inhibition of COX-2 activity by Gnetin C is also a potential mechanism of its anti-inflammatory action.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Gnetifolin E and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of Gnetifolin E and its analogs, targeting researchers, scientists, and professionals in drug development. The information compiled herein summarizes key experimental data, outlines methodologies, and visualizes the underlying molecular pathways to facilitate further research and development in cancer therapeutics.
Executive Summary
This compound, a stilbenoid found in the seeds and fruit of Gnetum gnemon (melinjo), and its related analogs have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds, part of the broader family of resveratrol oligomers, induce programmed cell death, primarily through apoptosis. This guide presents a comparative overview of their potency, selectivity, and mechanisms of action based on available preclinical data. While direct comparative studies on a wide range of this compound analogs are limited, this document synthesizes findings from research on closely related stilbenoids to provide a valuable reference.
Data on Cytotoxicity
The cytotoxic activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various stilbenoids from Gnetum gnemon and related resveratrol oligomers against several cancer cell lines. It is important to note that variations in experimental conditions, such as cell lines and assay methods, can influence the observed IC50 values.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Melinjo Seed Extract (MSE) | Pancreatic, Prostate, Breast, Colon | Significantly lower than normal cells | [Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo] |
| Gnetin C (GC) | Pancreatic, Prostate, Breast, Colon | Significantly lower than normal cells | [Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo] |
| Ethyl Acetate Fraction of Melinjo Seed Extract | HeLa (Cervical Cancer) | 45.27 µg/mL | [Phcogj.com Antioxidant and Cytotoxic Activities of Melinjo (Gnetum gnemon L.) Seed Fractions on HeLa Cell Line an In Vitro] |
| Prenylated Stilbene Derivative-rich Extract | P-388 (Murine Leukemia) | 25.5 µg/mL | [Antioxidative and Cytotoxic Effects of Prenylated Stilbene Derivative-rich Melinjo (Gnetum gnemon L.) Fruit Rind] |
| trans-Gnetin H | DU-145 (Prostate Cancer) | 4.89–8.61 μM | [(PDF) Studies on the structure of Gnetifolin A of Gnetum parvifolium (Warb.) C.Y. Cheng] |
| cis-Gnetin H | DU-145 (Prostate Cancer) | 4.89–8.61 μM | [(PDF) Studies on the structure of Gnetifolin A of Gnetum parvifolium (Warb.) C.Y. Cheng] |
| Suffruticosol E | DU-145 (Prostate Cancer) | 4.89–8.61 μM | [(PDF) Studies on the structure of Gnetifolin A of Gnetum parvifolium (Warb.) C.Y. Cheng] |
| trans-Gnetin H | MDA-MB-231 (Breast Cancer) | 4.89–8.61 μM | [(PDF) Studies on the structure of Gnetifolin A of Gnetum parvifolium (Warb.) C.Y. Cheng] |
| cis-Gnetin H | MDA-MB-231 (Breast Cancer) | 4.89–8.61 μM | [(PDF) Studies on the structure of Gnetifolin A of Gnetum parvifolium (Warb.) C.Y. Cheng] |
| Suffruticosol E | MDA-MB-231 (Breast Cancer) | 4.89–8.61 μM | [(PDF) Studies on the structure of Gnetifolin A of Gnetum parvifolium (Warb.) C.Y. Cheng] |
Experimental Protocols
The following methodologies are commonly employed in the assessment of the cytotoxicity of this compound and its analogs.
Cell Culture
Human and murine cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., 100 units/mL penicillin and 100 µg/mL streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., this compound, its analogs, or extracts) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of this compound and related stilbenoids are primarily mediated through the induction of apoptosis. Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and the key signaling pathways involved.
Caption: Workflow for assessing compound cytotoxicity.
For Researchers, Scientists, and Drug Development Professionals
Gnetifolin E, a stilbenoid found in various Gnetum species, has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its related compounds, supported by experimental data and detailed methodologies.
Data Presentation: Structure-Activity Relationship Insights
The biological activity of this compound derivatives is significantly influenced by the substitution pattern on their aromatic rings and the nature of the glycosidic moiety. While a comprehensive quantitative SAR study on a wide range of this compound analogs is not extensively available in single reports, based on the analysis of related stilbenoids and benzofuran derivatives, several key structural features have been identified as crucial for their cytotoxic and anti-inflammatory effects. The following table summarizes these likely structure-activity relationships.
| Compound/Structural Feature | Modification | Impact on Anticancer Activity (IC50) | Impact on Anti-inflammatory Activity | Key Observations |
| This compound | - | Baseline | Baseline | Exhibits both anticancer and anti-inflammatory properties. |
| Aglycone Form (Resveratrol-like) | Removal of the glucose moiety | Generally increased cytotoxicity | Variable | The lipophilicity of the aglycone may enhance cell membrane permeability. |
| Hydroxyl Groups | Methylation or removal | Generally decreased activity | Generally decreased activity | Free hydroxyl groups are often crucial for antioxidant and enzyme-inhibitory activities.[1][2] |
| Methoxy Groups | Demethylation or additional methoxylation | Variable, position-dependent | Variable, position-dependent | Methoxy groups can influence metabolic stability and receptor binding. |
| Stilbene Double Bond | Saturation | Generally decreased activity | Generally decreased activity | The trans-stilbene scaffold is often important for biological activity. |
| Benzofuran Ring Analogs | Isosteric replacements | Variable | Variable | Modifications to the heterocyclic core can significantly alter activity and selectivity.[1][2] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[5][6][7]
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[5][7]
Protocol:
-
Animal Groups: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of this compound or its analogs.
-
Compound Administration: The test compounds are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Mandatory Visualization
Inhibition of NF-κB Signaling Pathway by this compound Analogs
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some stilbenoids have been shown to inhibit this pathway, reducing the expression of pro-inflammatory genes.
Caption: this compound analogs may inhibit the NF-κB pathway by targeting the IKK complex.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer potential of this compound and its derivatives.
Caption: Workflow for evaluating the anticancer activity of this compound derivatives.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Quantification of Gnetifolin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Gnetifolin E, a promising stilbenoid with various potential therapeutic applications. The selection of a suitable quantification method is critical for accurate and reproducible results in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of common analytical techniques used for the analysis of this compound and structurally related compounds.
Introduction to this compound Quantification
This compound is a resveratrol dimer found in various species of the Gnetum genus. Its quantification is essential for the standardization of herbal extracts, investigation of its pharmacological properties, and assessment of its pharmacokinetic profile. The primary analytical techniques employed for the quantification of this compound and other stilbenoids include High-Performance Liquid Chromatography (HPLC) coupled with Ultra-Violet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Quantification Methods
Table 1: Performance Characteristics of HPLC-UV for Stilbenoid Quantification
| Parameter | Performance Data |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Performance Characteristics of LC-MS/MS for Stilbenoid Quantification in Biological Matrices
| Parameter | Performance Data |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 75% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized experimental protocols for HPLC-UV and LC-MS/MS that can be adapted for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and herbal formulations where the concentration is relatively high.
1. Sample Preparation (Plant Material):
-
Extraction: Weigh a known amount of powdered plant material. Extract with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation of stilbenoids.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.
-
Injection Volume: Inject a fixed volume, typically 10-20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is expected to be in the UV range (around 300-330 nm).
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, where concentrations are expected to be low.
1. Sample Preparation (Biological Matrix):
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent like acetonitrile or methanol (typically in a 1:3 or 1:4 ratio). Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Alternatively, extract the analyte from the biological matrix using an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analyte.
-
Evaporation and Reconstitution: Evaporate the supernatant or the extraction solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a UPLC or HPLC system with a C18 column to separate this compound from endogenous matrix components. A rapid gradient elution is often preferred to reduce run times.
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and an internal standard (IS) to ensure high selectivity and sensitivity.
-
-
Internal Standard: Use a stable isotope-labeled this compound or a structurally similar compound as an internal standard to correct for matrix effects and variations in sample processing.
3. Method Validation:
-
Selectivity: Analyze blank matrix samples from different sources to ensure no interferences are observed at the retention time of this compound and the IS.
-
Linearity: Prepare calibration standards by spiking known concentrations of this compound and a fixed concentration of the IS into the blank biological matrix.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations and analyze them on multiple days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in the post-extracted matrix to the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Workflow and Pathway Visualizations
To aid in the understanding of the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: General workflow for the quantification of this compound.
A Comparative Analysis of the Neuroprotective Potential of Gnetifolin E and Pterostilbene
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the neuroprotective effects of Gnetifolin E and pterostilbene. While pterostilbene has been the subject of numerous studies, providing a solid foundation for understanding its mechanisms and potential therapeutic applications, research on this compound remains scarce, precluding a direct and detailed comparison of their neuroprotective efficacy.
This guide synthesizes the current experimental data on pterostilbene and highlights the existing knowledge gap regarding this compound. The information presented is intended for researchers, scientists, and drug development professionals interested in the neuroprotective properties of these natural compounds.
Pterostilbene: A Multi-Faceted Neuroprotective Agent
Pterostilbene, a naturally occurring stilbenoid found in blueberries and grapes, has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of neurodegenerative diseases and ischemic stroke. Its neuroprotective capacity is attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic properties.
Key Neuroprotective Mechanisms of Pterostilbene
Experimental evidence indicates that pterostilbene exerts its neuroprotective effects through the modulation of several key signaling pathways:
-
Nrf2 Pathway Activation: Pterostilbene is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxifying enzymes, thereby protecting neurons from oxidative stress-induced damage.
-
NF-κB Pathway Inhibition: Pterostilbene has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in the inflammatory response. By suppressing NF-κB activation, pterostilbene reduces the production of pro-inflammatory cytokines and mediators, thus mitigating neuroinflammation.
-
SIRT1 Pathway Activation: Pterostilbene can activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance, DNA repair, and mitochondrial function. SIRT1 activation by pterostilbene contributes to its anti-inflammatory and anti-apoptotic effects.
Experimental Data on Pterostilbene's Neuroprotective Effects
The following table summarizes quantitative data from selected studies investigating the neuroprotective effects of pterostilbene.
| Experimental Model | Assay | Key Findings | Reference |
| In Vitro (e.g., SH-SY5Y cells, primary neurons) | Cell Viability (MTT, LDH assays) | Increased cell viability and protected against neurotoxin-induced cell death. | [1][2] |
| Measurement of Reactive Oxygen Species (ROS) | Significantly reduced intracellular ROS levels. | [3] | |
| Western Blot, qPCR | Upregulation of Nrf2 and downstream antioxidant enzymes (e.g., HO-1, NQO1). Downregulation of NF-κB and pro-inflammatory markers (e.g., TNF-α, IL-1β). Increased SIRT1 expression. | [1][4] | |
| In Vivo (e.g., mouse models of Alzheimer's disease, ischemic stroke) | Behavioral Tests (e.g., Morris water maze, neurological deficit scoring) | Improved cognitive function and reduced neurological deficits. | [5] |
| Histopathology (e.g., Nissl staining, TUNEL assay) | Reduced neuronal loss and apoptosis in the brain. | [6] | |
| Biochemical Assays (e.g., ELISA, Western Blot) | Decreased markers of oxidative stress and inflammation in brain tissue. | [5][6] |
This compound: An Unexplored Potential
In stark contrast to pterostilbene, the scientific literature contains a paucity of information regarding the neuroprotective effects of this compound, a resveratrol dimer also found in the genus Gnetum. While some studies have investigated the phytochemical composition of Gnetum species, there is a notable absence of dedicated research into the specific neuroprotective mechanisms and quantitative efficacy of this compound. The limited available data does not permit a meaningful comparison with the well-characterized neuroprotective profile of pterostilbene.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides a general overview of methodologies commonly employed in the study of neuroprotective agents like pterostilbene.
In Vitro Neuroprotection Assays
Cell Culture and Treatment: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., pterostilbene) for a specified duration before being exposed to a neurotoxic stimulus (e.g., amyloid-beta, hydrogen peroxide, glutamate).
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate cells in a 96-well plate and treat as described above.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the resulting formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Collect the culture supernatant from treated cells.
-
Incubate the supernatant with the LDH assay reagent mixture.
-
Measure the absorbance at the appropriate wavelength.
-
In Vivo Neurodegeneration Models
Animal Models: Rodent models are frequently used to study neurodegenerative diseases. For example, transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly employed. For ischemic stroke models, middle cerebral artery occlusion (MCAO) is a widely used surgical procedure.
Drug Administration: The test compound can be administered through various routes, including oral gavage, intraperitoneal injection, or dietary supplementation.
Behavioral Testing: A battery of behavioral tests is used to assess cognitive function and motor deficits. Examples include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate spatial working memory.
-
Neurological Deficit Scoring: To grade the severity of motor and sensory impairments after ischemic stroke.
Histopathological and Biochemical Analysis: Following the completion of behavioral testing, animals are euthanized, and brain tissue is collected for analysis.
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify neuronal loss, protein aggregation (e.g., amyloid plaques), and glial activation.
-
Western Blotting and ELISA: To measure the levels of specific proteins involved in signaling pathways, inflammation, and apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by pterostilbene and a typical experimental workflow for assessing neuroprotective effects.
Caption: Signaling pathways modulated by pterostilbene.
Caption: General experimental workflow for neuroprotection studies.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of pterostilbene, highlighting its ability to modulate key pathways involved in oxidative stress, neuroinflammation, and apoptosis. However, the lack of research on this compound represents a significant gap in the field of natural product-based neurotherapeutics. Future studies should focus on elucidating the neuroprotective properties and mechanisms of action of this compound. Direct comparative studies between this compound and pterostilbene, utilizing standardized experimental models and protocols, are warranted to determine their relative efficacy and therapeutic potential for the treatment of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a specific-stability indicating liquid chromatography method for quantitative analysis of pterostilbene: application in food and pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Neuroprotective Properties of Resveratrol and Its Derivatives-Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gnetifolin E and Gnetin C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, stilbenoids have garnered significant attention for their diverse pharmacological activities. Among these, Gnetifolin E and gnetin C, both derived from plants of the Gnetum genus, are emerging as compounds of interest. This guide provides a detailed head-to-head comparison of their reported bioactivities, supported by available experimental data, to aid researchers in their exploration of these promising molecules. While substantial research has been conducted on gnetin C, data on the specific bioactivities of this compound remains limited.
Summary of Bioactivities
| Bioactivity | This compound | Gnetin C |
| Antioxidant Activity | Data not available | Potent activity demonstrated in various assays. |
| Anti-inflammatory Activity | Data not available | Significant inhibition of inflammatory markers and pathways. |
| Anticancer Activity | Data not available | Demonstrated cytotoxicity against various cancer cell lines and inhibition of tumor growth in vivo. |
| Neuroprotective Effects | Data not available | Potential neuroprotective effects suggested by modulation of relevant pathways. |
In-Depth Bioactivity Comparison
Antioxidant Activity
Gnetin C has demonstrated notable antioxidant properties in multiple studies. Its ability to scavenge free radicals is a key aspect of its therapeutic potential.
Quantitative Data: Gnetin C Antioxidant Activity
| Assay | Gnetin C IC50 | Reference Compound IC50 | Notes |
| DPPH Radical Scavenging | ~17.15 µg/mL | Ascorbic Acid: ~8.9 µg/mL | Gnetin C shows potent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. |
| ORAC | Data not available in IC50 | - | ORAC assays confirm the antioxidant capacity of stilbenoids from Gnetum species. |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay spectrophotometrically measures the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and kept in the dark.
-
Sample Preparation: Gnetin C and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
dot
Figure 1. Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity
Gnetin C has been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Data: Gnetin C Anti-inflammatory Activity
| Assay/Target | Gnetin C Effect | Cell Line | Notes |
| IL-1β expression | Inhibition | LPS-induced THP-1 cells | Gnetin C has been shown to be more potent than some other stilbenes in inhibiting pro-inflammatory cytokine expression. |
| NF-κB Pathway | Inhibition | Various | Gnetin C inhibits the activation of NF-κB, a key regulator of inflammation. |
| MAPK Pathway | Inhibition | Various | Gnetin C modulates the MAPK signaling pathway, which is involved in inflammatory responses. |
Experimental Protocol: Inhibition of IL-1β Production in Macrophages
This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7 or THP-1) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound or gnetin C) for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Quantification of IL-1β: The concentration of IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the compound on IL-1β production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
dot
A Comparative Analysis of Gnetin C, a Gnetum-Derived Stilbenoid, in Preclinical Cancer Models
An Important Note on Gnetifolin E: While this guide was initially intended to focus on the anticancer properties of this compound, a comprehensive review of available preclinical data revealed a significant lack of research on this specific compound's efficacy in cancer models. However, extensive research is available for Gnetin C, a closely related stilbenoid also found in the Gnetum genus. This guide will therefore focus on the anticancer properties of Gnetin C as a representative and well-studied compound from this plant family, comparing its performance with other relevant anticancer agents.
This guide provides a detailed comparison of Gnetin C's performance against other stilbenes, namely resveratrol and pterostilbene, in various preclinical cancer models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activities of Gnetin C and its comparators.
Table 1: In Vitro Anticancer Activity of Gnetin C and Comparators
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Key Findings | Reference |
| Gnetin C | HL-60 (Human Leukemia) | Cytotoxicity Assay | 13 µM | Inhibition of cell growth. | [1] |
| Gnetin C | LNCaP, PC3 (Prostate Cancer); MCF7 (Breast Cancer); HT-29, Colon-26 (Colon Cancer); PANC-1, AsPC1 (Pancreatic Cancer) | Apoptosis Assay | Not Specified | More effective than resveratrol in inducing caspase 3/7-mediated apoptosis. | [1][2] |
| Gnetin C | Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) cell lines | Cell Cycle & Signaling Pathway Analysis | Not Specified | Induced cell cycle arrest and inhibited ERK1/2 and AKT/mTOR pathways. | [1][2] |
| Resveratrol | Various Cancer Cell Lines | Apoptosis Assay | Not Specified | Less effective than Gnetin C in inducing apoptosis. | [1][2] |
Table 2: In Vivo Anticancer Activity of Gnetin C and Comparators
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |
| Gnetin C | AML-MT Xenograft Mice | 5 mg/kg/day | 5 weeks | Significantly lowered leukemia development and tumor incidence in blood, bone marrow, and spleen; extended survival. | [1][2] |
| Gnetin C | High-risk, early-stage prostate tumor model | 35 and 70 mg/kg diet | Not Specified | Reduced tumor progression, cell proliferation, inflammation, and angiogenesis. More potent MTA1/PTEN/Akt response compared to pterostilbene. | [3] |
| Melinjo Seed Extract (MSE) | Colon-26 Tumor-bearing Mouse Model | 50 and 100 mg/kg/day (oral) | Not Specified | Inhibited tumor growth, angiogenesis, and liver metastasis. | [1][2] |
| Pterostilbene | High-risk, early-stage prostate tumor model | 70 mg/kg diet | Not Specified | Less potent MTA1/PTEN/Akt response compared to Gnetin C. | [3] |
Experimental Protocols
A detailed description of the methodologies used in the key experiments is provided below.
Cell Lines and Culture
-
Cell Lines: A variety of human cancer cell lines were used, including HL-60 (leukemia), LNCaP and PC3 (prostate), MCF7 (breast), HT-29 and Colon-26 (colon), and PANC-1 and AsPC1 (pancreatic).[1][2]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Assays
-
Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) was determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Apoptosis Assay: Apoptosis was assessed by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1][2]
-
Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Gnetin C.[1][2]
-
Western Blot Analysis: This technique was used to determine the expression levels of key proteins in signaling pathways such as ERK1/2, AKT, and mTOR to understand the mechanism of action of Gnetin C.[1][2]
In Vivo Xenograft Mouse Models
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used for xenograft studies, where human cancer cells are implanted to form tumors.[1][2] Transgenic mouse models of prostate cancer were also utilized.[3]
-
Treatment: Gnetin C or Melinjo Seed Extract was administered to the mice, typically through oral gavage or as a supplement in their diet.[1][2][3]
-
Tumor Measurement: Tumor volume was measured regularly using calipers to assess the effect of the treatment on tumor growth.
-
Immunohistochemistry (IHC): At the end of the study, tumors were excised, and IHC was performed to analyze the expression of proteins related to cell proliferation (e.g., Ki-67), apoptosis, and angiogenesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Gnetin C and a general workflow for preclinical evaluation.
Caption: Gnetin C inhibits key signaling pathways to induce anticancer effects.
Caption: A general workflow for the preclinical evaluation of anticancer compounds.
Conclusion
The available preclinical data strongly suggest that Gnetin C, a stilbenoid from the Gnetum genus, possesses significant anticancer properties. In both in vitro and in vivo models, Gnetin C has demonstrated superior efficacy in inducing apoptosis and inhibiting tumor growth compared to resveratrol. Its mechanism of action involves the modulation of key signaling pathways such as ERK1/2 and AKT/mTOR. While further research is needed, Gnetin C shows promise as a potential candidate for cancer therapy and prevention. The lack of data on this compound highlights an area for future investigation within the rich chemical diversity of the Gnetum genus.
References
Safety Operating Guide
Gnetifolin E: Protocols for Safe Disposal
For immediate release – Proper management and disposal of Gnetifolin E, a stilbenoid compound under investigation for various therapeutic applications, are critical to ensure laboratory safety and environmental protection. Due to its classification as a substance very toxic to aquatic life with long-lasting effects, stringent disposal procedures must be followed. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Identification and Core Safety Principles
This compound is categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the following hazard statements:
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.
Given these environmental hazards, the primary principle of this compound disposal is the prevention of release into the environment . Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Required Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), all personnel must wear the following standard laboratory PPE:
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Procedure for this compound Waste
All waste streams containing this compound must be treated as hazardous waste. This includes pure, unused this compound, expired stock, solutions containing the compound, and any materials contaminated during handling or experimentation.
Step 1: Waste Segregation
-
All this compound waste must be collected separately from other laboratory waste streams.
-
Do not mix this compound waste with non-hazardous waste or other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves, absorbent pads), in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., the environmental hazard pictogram).
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-resistant, and sealable hazardous waste container (e.g., a high-density polyethylene or glass bottle with a secure cap).
-
The container must be clearly labeled "Hazardous Waste: this compound Solutions" along with the solvent system used (e.g., "in Ethanol/Water"). Include the appropriate hazard pictograms.
-
Step 3: Storage of Hazardous Waste
-
Store sealed this compound waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from drains, heat sources, and incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the this compound hazardous waste through your institution's licensed hazardous waste management provider.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol from your EHS department.
Spill Management Protocol
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if it is manageable with the available spill kit. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain and Clean:
-
For solid spills, carefully sweep or wipe up the material to avoid creating dust.
-
For liquid spills, cover with an absorbent material from a chemical spill kit.
-
-
Collect Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container labeled "Hazardous Waste: this compound Spill Debris."
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Gnetifolin E
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Gnetifolin E, a stilbenoid compound of interest in various research and drug development applications. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
I. Personal Protective Equipment (PPE) and Handling
A. Standard Laboratory Attire:
-
Lab Coat: A full-sleeved lab coat made of a chemical-resistant material should be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required to protect against spills.
B. Specific PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from potential splashes of solutions containing this compound and from airborne powder particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. For prolonged handling or when working with higher concentrations, double gloving is recommended. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound to prevent inhalation of fine particles. | This compound in solid form can become airborne, posing an inhalation risk. A fume hood should be used whenever possible to further minimize this risk. |
C. General Handling Precautions:
-
Avoid Dust Formation: When working with powdered this compound, handle it in a way that minimizes the creation of dust.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
II. Operational and Disposal Plans
A. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
B. Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills of powdered this compound, gently cover with an absorbent material to prevent it from becoming airborne. For liquid spills, use an inert absorbent material.
-
Collect: Carefully scoop the contained material into a labeled, sealed container for hazardous waste.
-
Clean: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
C. Waste Disposal:
-
All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
III. Experimental Protocols
The following are generalized protocols for assays relevant to the known biological activities of this compound. Researchers should adapt these protocols based on their specific experimental needs and cell lines.
A. Nrf2 Activation Assay (Adapted from general protocols):
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Analysis: Analyze the cell lysates for Nrf2 activation. This can be done by:
-
Western Blot: To measure the nuclear translocation of Nrf2.
-
qRT-PCR: To quantify the expression of Nrf2 target genes (e.g., NQO1, HO-1).[1]
-
Reporter Assay: If using a cell line with an Antioxidant Response Element (ARE) luciferase reporter.
-
B. Anti-Inflammatory Assay (Inhibition of Protein Denaturation):
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of various concentrations of this compound.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
IV. Visualizations
The following diagrams illustrate key biological pathways and experimental workflows related to this compound.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on Nrf2 activation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
